molecular formula C8H7N3O2 B15071488 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B15071488
M. Wt: 177.16 g/mol
InChI Key: COTBSNZQTIIRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid ( 1369164-55-5) is a high-value chemical scaffold with significant promise in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 7 N 3 O 2 and a molecular weight of 177.16 g/mol, serves as a key synthetic intermediate for constructing more complex bioactive molecules . The imidazo[1,2-a]pyridine core is a privileged structure in pharmacology, featured in several marketed drugs. Research highlights the potential of derivatives based on this scaffold as potent inhibitors of Mycobacterium tuberculosis (Mtb) . Specifically, imidazo[1,2-a]pyridine amides have been identified as inhibitors of the cytochrome bcc oxidase complex (QcrB), a critical target in the bacterial oxidative phosphorylation pathway, demonstrating excellent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains . This makes 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid a crucial building block in the development of novel anti-tuberculosis therapeutics. Beyond infectious disease, the structural motif is widely explored in other therapeutic areas. The 3-aminoimidazo[1,2-a]pyridine structure can be efficiently synthesized via multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, providing access to diverse libraries for screening . This versatility allows researchers to investigate its application in oncology, with some derivatives showing promising inhibitory activity against various cancer cell lines . Furthermore, the 8-amino group can serve as a directing group in palladium-catalyzed C-H functionalization reactions, enabling selective arylation for sophisticated structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-6(8(12)13)4-10-7(5)11/h1-4H,9H2,(H,12,13)

InChI Key

COTBSNZQTIIRJD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid CAS 6200-60-8 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number Clarification & Chemical Profile

Executive Summary

8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid represents a high-value bicyclic heteroaromatic scaffold, serving as a critical intermediate in the synthesis of next-generation pharmaceuticals.[1][2] Its core structure—the imidazo[1,2-a]pyridine moiety—is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs such as Zolpidem (hypnotic) and Tegoprazan (Potassium-Competitive Acid Blocker, P-CAB).[2]

The presence of the 8-amino group combined with the 3-carboxylic acid functionality provides orthogonal handles for diversification.[1][2] This bifunctional nature allows for the rapid construction of focused libraries targeting G-protein coupled receptors (GPCRs), kinases, and proton pumps.[1]

Technical Clarification: CAS Identity

CRITICAL NOTE FOR RESEARCHERS: There is a frequent nomenclature-CAS mismatch in commercial databases regarding this compound.

  • CAS 6200-60-8 officially corresponds to the parent compound : Imidazo[1,2-a]pyridine-3-carboxylic acid (lacking the 8-amino substituent).[1][2][3][4]

  • The 8-Amino derivative is often custom-synthesized or listed under specific derivative CAS numbers depending on the ester/salt form.[1][2]

  • Guidance: This whitepaper focuses on the 8-Amino derivative as requested, but utilizes physicochemical data from the parent CAS 6200-60-8 as a baseline for structural validation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The 8-amino derivative is an amphoteric molecule containing a basic pyridine nitrogen, a weakly basic exocyclic amine, and an acidic carboxyl group.[1]

Structural Specifications
PropertyParent (CAS 6200-60-8)8-Amino Derivative (Target)
Formula C₈H₆N₂O₂C₈H₇N₃O₂
Mol.[1][2] Weight 162.15 g/mol 177.16 g/mol
Appearance White to off-white solidYellow to orange solid (due to n→π* transitions)
Predicted pKa (Acid) ~3.5 (COOH)~3.8 (COOH) (Amino group donation increases electron density)
Predicted pKa (Base) ~5.6 (N1-Pyridine)~6.2 (N1-Pyridine)
Solubility DMSO, MeOH, Dilute Acid/BaseDMSO, DMF, Dilute HCl (Zwitterionic character reduces neutral solubility)
Fluorescence Weak/NoneModerate (Blue emission, typically ~420-450 nm)
Structural Visualization

ChemicalStructure Core Imidazo[1,2-a]pyridine Core COOH 3-COOH (Acidic Handle) Core->COOH Position 3 NH2 8-NH2 (Nucleophilic Handle) Core->NH2 Position 8 N1 N1 (Basic Center) Core->N1 Position 1

Figure 1: Functional map of the 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid scaffold, highlighting orthogonal reactive sites.[2]

Synthetic Protocols

Synthesis of the 8-amino derivative requires a strategic approach to avoid oxidation of the electron-rich diamine precursor.[1][2] The most robust route utilizes a nitro-reduction strategy .[1][2]

Methodology: The Nitro-Reduction Route (Recommended)

This protocol avoids the instability of 2,3-diaminopyridine by introducing the amino group after cyclization.[2]

Reagents & Materials
  • Starting Material: 2-Amino-3-nitropyridine (CAS 4214-75-9).[1][2]

  • Cyclization Agent: Ethyl bromopyruvate (CAS 70-23-5).[1][2]

  • Solvent: Ethanol (anhydrous).[1][2]

  • Reduction System: Iron powder/NH₄Cl or H₂/Pd-C.[1][2]

  • Hydrolysis: LiOH in THF/H₂O.

Step-by-Step Protocol

Step 1: Cyclization to Ethyl 8-nitroimidazo[1,2-a]pyridine-3-carboxylate

  • Dissolve 2-amino-3-nitropyridine (10 mmol) in anhydrous ethanol (50 mL).

  • Add ethyl bromopyruvate (11 mmol, 1.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]

  • Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates.[1] Filter the solid.[1][5][6][7] If no precipitate, evaporate solvent and neutralize with sat.[1] NaHCO₃, then extract with DCM.

  • Yield: Typically 70–85%.[1][2]

Step 2: Reduction of Nitro Group

  • Suspend the nitro-ester (5 mmol) in Ethanol/Water (4:1, 25 mL).

  • Add Iron powder (25 mmol, 5 eq) and Ammonium Chloride (25 mmol, 5 eq).

  • Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1][2] Wash with hot ethanol.[1][2][5]

  • Concentration: Evaporate the filtrate to obtain Ethyl 8-aminoimidazo[1,2-a]pyridine-3-carboxylate .

Step 3: Hydrolysis to the Free Acid

  • Dissolve the amino-ester in THF (10 mL).

  • Add LiOH (2M aqueous solution, 3 eq) .

  • Stir at 40°C for 2 hours. Avoid high heat to prevent decarboxylation.[1][2]

  • Isolation: Carefully adjust pH to ~4–5 using 1M HCl. The zwitterionic acid will precipitate.[1]

  • Filter and dry under vacuum.[1][2]

Synthetic Pathway Diagram

SynthesisRoute SM 2-Amino-3-nitropyridine Inter1 Ethyl 8-nitroimidazo[1,2-a] pyridine-3-carboxylate SM->Inter1 1. EtOH, Reflux (Cyclization) Reagent + Ethyl Bromopyruvate Inter2 Ethyl 8-aminoimidazo[1,2-a] pyridine-3-carboxylate Inter1->Inter2 2. Fe/NH4Cl or H2/Pd (Nitro Reduction) Product 8-Aminoimidazo[1,2-a] pyridine-3-carboxylic acid Inter2->Product 3. LiOH, THF/H2O (Hydrolysis)

Figure 2: Step-wise synthesis via the nitro-reduction pathway to ensure scaffold stability.

Reactivity & Medicinal Chemistry Applications[1][11][12]

The 8-amino-3-carboxy substitution pattern is a "molecular lego" block.[1][2] The reactivity is governed by the electron-rich nature of the 5-membered ring and the electron-deficient nature of the pyridine ring, modified by the substituents.[2]

Key Reactivity Modes
  • Amide Coupling (C3-COOH): The primary vector for drug design.[1][2] Activation with HATU or EDC/HOBt allows coupling to amines.[1][2]

    • Caution: The 8-amino group can self-react if not protected or if the C3-acid is activated too aggressively (forming intermolecular oligomers).[1][2]

  • Acylation/Sulfonylation (C8-NH2): The 8-amino group is less nucleophilic than a standard aniline but can react with acid chlorides or sulfonyl chlorides.[1][2]

    • Application: Synthesis of sulfonamide derivatives (common in antibacterial research).[1][2]

  • Decarboxylation: At temperatures >150°C, the C3-COOH group can be lost, yielding 8-aminoimidazo[1,2-a]pyridine.[1] This is a degradation pathway to avoid.[1][2]

Medicinal Chemistry: The P-CAB Connection

This scaffold is structurally homologous to the core of Tegoprazan and Linaprazan .[1][2]

  • Mechanism: These drugs bind competitively to the K+ binding site of the H+/K+-ATPase (proton pump).[1][2]

  • SAR Insight: The C8-substituent dictates selectivity.[1][2] An amino or ether linkage at C8 is often crucial for hydrogen bonding within the ATPase pocket.[1] The C3-carbonyl group (often an amide in drugs) positions the molecule for pi-stacking interactions.[1][2]

Reactivity Flowchart

Reactivity Center 8-Amino-3-COOH Scaffold R1 Amide Coupling (Target: Proton Pump) Center->R1 HATU/R-NH2 R2 Sandmeyer Rxn (8-Halo derivatives) Center->R2 NaNO2/HX R3 Decarboxylation (Thermal Degradation) Center->R3 Heat >150°C R4 Reductive Amination (N-Alkylation) Center->R4 R-CHO/NaBH4

Figure 3: Divergent synthesis map showing potential transformations of the scaffold.

Safety & Handling Protocol

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed (Category 4).[1][2]

  • Irritation: Causes skin and eye irritation (Category 2).[1][2]

  • Specific Target Organ Toxicity: May cause respiratory irritation (Category 3).[1][2]

Handling Guidelines:

  • Dust Control: The solid is often electrostatic.[1][2] Use an anti-static gun or weigh in a fume hood with low airflow.[1][2]

  • Amphoteric Nature: In case of spill, neutralize. If acidic solution, neutralize with bicarbonate.[1] If basic, neutralize with dilute citric acid.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The 8-amino group is susceptible to slow oxidation (browning) upon air exposure.[1][2]

References

  • PubChem. Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • Bagdi, A. K., et al. (2015).[1] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[1] (Review of synthetic methodologies including GBB and condensation reactions).

  • Gunturu, P. R., et al. (2021).[1] 8-Aminoimidazo[1,2-a]pyridine (AIP) Directed Nickel-Catalyzed C-H Arylation.[1][2][8] Organic & Biomolecular Chemistry.[1][2][9][10] (Demonstrates the utility of the 8-amino group as a directing group).

  • Organic Syntheses. 2,3-Diaminopyridine Preparation. Org.[1][2][6][9][10] Synth. 1964, 44, 34. (Foundational protocol for the diamine precursor).

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 8-Aminoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the medicinal chemistry of 8-aminoimidazo[1,2-a]pyridine , a privileged scaffold distinguished by its tunable basicity and unique hydrogen-bonding vectors. While the generic imidazo[1,2-a]pyridine core is ubiquitous in drug discovery (e.g., Zolpidem), the 8-amino subclass represents a specialized chemotype, most notably validated in the development of Potassium-Competitive Acid Blockers (P-CABs) like Linaprazan and its congeners.

This document dissects the electronic and steric determinants of this scaffold, providing researchers with actionable SAR rules for optimizing potency, metabolic stability, and target residence time.

The Core Scaffold: Electronic & Structural Properties

The imidazo[1,2-a]pyridine ring system is an aromatic fused heterocycle.[1] The bridgehead nitrogen (N4) is non-basic, while the N1 nitrogen is the primary site of protonation.

The "8-Amino Effect" on pKa

The introduction of an amino group at the C8 position is not merely a steric modification; it is a profound electronic switch.

  • Basicity Modulation: The C8-amino group acts as a strong electron donor (+M effect) into the pyridine ring. This significantly increases the electron density at N1 , raising the pKa of the parent scaffold (typically from ~5.0–6.0 to ~7.0–8.0 depending on other substituents).

  • Therapeutic Relevance: For P-CABs, this pKa shift is the mechanism of action. The drug must be lipophilic at physiological pH (7.4) to cross membranes but rapidly protonated in the highly acidic secretory canaliculus (pH < 1.0) to bind the H+/K+-ATPase.[2][3] The 8-amino group fine-tunes this "ion trapping" capability.

Hydrogen Bonding Vectors

Unlike the 8-H or 8-alkyl analogs, the 8-amino group provides a critical Hydrogen Bond Donor (HBD) . In the binding pocket of H+/K+-ATPase, this NH often engages in specific interactions with polar residues (e.g., Asp or Asn) in the luminal vestibule, anchoring the inhibitor.

Synthesis Strategies: Accessing the 8-Amino Core

Two primary workflows dominate the synthesis of these derivatives. The choice depends on the diversity required at the C2/C3 positions versus the C8 amine.

Strategy A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the preferred route for high-throughput library generation. It is a multicomponent reaction (MCR) that assembles the core in a single step.

  • Components: 2,3-diaminopyridine (or 2-amino-3-nitropyridine followed by reduction) + Aldehyde + Isocyanide.

  • Advantage: Rapid variation of C2 (via isocyanide) and C3 (via aldehyde).

  • Limitation: Requires pre-functionalized 2,3-diaminopyridines.

Strategy B: S_NAr or Buchwald-Hartwig Amination

Ideal for late-stage diversification of the C8 position.

  • Synthesize the 8-haloimidazo[1,2-a]pyridine core (e.g., via condensation of 2-amino-3-bromopyridine with

    
    -haloketones).
    
  • Displace the halide with various amines using Pd-catalysis (Buchwald-Hartwig) or nucleophilic aromatic substitution (S_NAr) if the ring is sufficiently electron-deficient.

Synthesis_Workflow Start Target: 8-Amino Imidazo[1,2-a]pyridine Route1 Route A: GBB Reaction (Multicomponent) Start->Route1 Route2 Route B: Late-Stage Functionalization Start->Route2 Step1_A 2,3-Diaminopyridine + R-CHO + R-NC Route1->Step1_A Step1_B 8-Halo-Imidazo[1,2-a]pyridine Core Synthesis Route2->Step1_B Step2_A Catalyst (Sc(OTf)3 or HCl) MeOH, RT-50°C Step1_A->Step2_A Step2_B Pd-Catalyzed Amination (Buchwald-Hartwig) Step1_B->Step2_B Final Final 8-Amino Derivative Step2_A->Final Step2_B->Final

Figure 1: Dual synthetic pathways for accessing 8-aminoimidazo[1,2-a]pyridine libraries. Route A offers core assembly diversity; Route B offers linker optimization.

SAR Deep Dive: The Linaprazan Paradigm (P-CABs)

The most extensive SAR data for this subclass comes from the optimization of Potassium-Competitive Acid Blockers (P-CABs). The goal is to inhibit the gastric H+/K+-ATPase enzyme.[3]

SAR Map: Critical Substitution Points
PositionRole in BioactivityPreferred Substituents (P-CABs)Mechanistic Rationale
C8 (Amine) Primary Anchor & pKa Switch Benzylic amines (e.g., 2,6-dimethylbenzylamino)The NH acts as a H-bond donor. The substituent bulk controls conformation. The N-atom increases N1 basicity for ion trapping.
C2 / C3 Lipophilic Pocket Filling Small alkyls (Me, Et) or ArylFits into the hydrophobic pockets of the ATPase luminal vestibule. C2/C3 alkyls also improve lipophilicity (logP).
C6 Metabolic & Solubility Handle Carboxamide, Ester, or HydroxymethylThis position is solvent-exposed. Introducing polar groups (like amides) balances the high logP from the C8-benzyl group.
N1 Protonation Site Unsubstituted (Lone pair essential)Must remain available for protonation in the acidic canaliculus.
The C8-Substituent: "Orthogonal Locking"

In Linaprazan derivatives, the C8-amino group is typically substituted with a 2,6-disubstituted phenyl ring (e.g., 2,6-dimethylphenyl or 2,6-dimethylbenzyl).

  • Conformational Restriction: The 2,6-dimethyl substitution creates high torsional strain, forcing the phenyl ring to adopt an orthogonal orientation relative to the imidazopyridine core.

  • Bioactivity Impact: This "locked" conformation minimizes the entropy penalty upon binding to the enzyme pocket.

  • Optimization Rule: Removal of the 2,6-substituents leads to a >10-fold loss in potency due to free rotation.

The C6-Carboxamide: Solubility vs. Permeability

While the C8 and C2/C3 positions drive potency, the C6 position drives "druggability."

  • Problem: The hydrophobic C8-benzyl group makes the molecule poorly soluble.

  • Solution: Introducing a carboxamide at C6 lowers logP and increases solubility.

  • Nuance: If the C6 group is too polar, the drug cannot cross the parietal cell membrane to reach the canaliculus. A delicate balance (logP ~ 2–3) is required.

SAR_Logic Core 8-Aminoimidazo[1,2-a]pyridine (P-CAB Pharmacophore) N1 N1 Nitrogen: Proton Trap (pKa ~7-8) Core->N1 C8 C8-Amino Group: 1. H-Bond Donor 2. pKa Modulation Core->C8 C6 C6-Position: Solubility Handle (Carboxamide/Ester) Core->C6 C2_C3 C2/C3 Positions: Lipophilic Anchors (Me/Et groups) Core->C2_C3 C8_Sub C8-Substituent (Benzylic): Hydrophobic Interaction (Must be Orthogonal) C8->C8_Sub Critical for Potency C6->Core Modulates logP

Figure 2: Pharmacophore map highlighting the functional roles of specific positions on the scaffold.

Experimental Protocols

Synthesis of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide (Representative Protocol)

Based on Linaprazan optimization workflows.

  • Starting Material: 6-amino-5-chloronicotinamide (or equivalent precursor).

  • Core Formation: React with 3-chloro-2-butanone in ethanol at reflux (4–6 h). Precipitate and neutralize to obtain the 8-chloro-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide intermediate.

  • Amination (Buchwald-Hartwig):

    • Reagents: Intermediate (1.0 eq), 2,6-dimethylbenzylamine (1.2 eq), Pd2(dba)3 (0.02 eq), BINAP (0.04 eq), NaOtBu (1.4 eq).

    • Solvent: Toluene (anhydrous).

    • Conditions: Heat at 100°C under Argon for 12–16 h.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show the characteristic singlet for C2-Me/C3-Me and the broad NH signal (exchangeable).

H+/K+-ATPase Inhibition Assay (In Vitro)

This assay validates the "Ion Trap" mechanism and potency.

  • Enzyme Preparation: Isolate gastric vesicles from porcine stomach mucosa via differential centrifugation. Lyophilize and store at -80°C.

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.4).

    • Substrate: 2 mM ATP, 2 mM MgCl2.

    • Activator: 10 mM KCl (Specific for K+-competitive binding).

    • Ionophore: 10 µM Valinomycin (to ensure K+ permeability).

  • Procedure:

    • Incubate enzyme (5 µg) with test compound (0.01 – 10 µM) for 30 min at 37°C.

    • Initiate reaction by adding ATP/KCl.

    • Stop reaction after 20 min using malachite green reagent.

  • Readout: Measure inorganic phosphate (Pi) release at 620 nm. Calculate IC50 relative to vehicle control.

Future Outlook: Beyond P-CABs

While P-CABs are the dominant application, the 8-aminoimidazo[1,2-a]pyridine scaffold is gaining traction in:

  • Kinase Inhibition: The ATP-binding pocket of many kinases (e.g., MAP4K4, CDKs) accommodates the flat imidazopyridine core. The 8-amino group can be oriented to interact with the hinge region or the "gatekeeper" residue.

  • Anti-Infectives: Recent screens have identified 8-amino derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb) ATP synthase, leveraging a similar mechanism to the gastric proton pump inhibition.

References

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Record (2018). [Link]

  • Inhibition of gastric H+/K+-ATPase by substituted imidazo[1,2-a]pyridines. Nature / PubMed (SCH 28080 prototype study). [Link]

  • The cryo-EM structure of gastric H+,K+-ATPase with bound BYK99 (P-CAB). Nature (2017). (Structural basis for 8-substituent binding). [Link]

  • Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines. Bioorganic & Medicinal Chemistry (2018). [Link]

Sources

Advanced Scaffold Engineering: 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid in GABAergic Ligand Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Pharmacophore

In the landscape of GABA-A receptor modulation, the imidazo[1,2-a]pyridine scaffold—popularized by the hypnotic Zolpidem (Ambien)—remains a "privileged structure." However, the search for non-sedating anxiolytics (targeting


 subunits) and cognitive enhancers (targeting 

) requires precise decoration of this core.

8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid represents a high-value divergent precursor . Unlike the classic 6-substituted analogs, this 8-amino, 3-carboxy variant offers a unique "Push-Pull" electronic architecture:

  • C3-Carboxylic Acid (The Anchor): A versatile handle for installing the amide/ester pharmacophores required for Benzodiazepine (BZ) site binding.

  • C8-Amino Group (The Tuner): A rare handle in this scaffold class. It serves dual roles: as a Directing Group (DG) for late-stage C-H functionalization (e.g., at C5/C6) and as a Solubility/Selectivity Modulator via conversion to sulfonamides or ureas.

This guide details the synthesis, derivatization, and pharmacological validation of this precursor for next-generation GABAergic ligands.

Chemical Architecture & Mechanistic Rationale

The "Push-Pull" Electronic System

The imidazo[1,2-a]pyridine ring is electron-rich. Introducing an amino group at the 8-position (adjacent to the bridgehead nitrogen) significantly alters the electronic landscape compared to the 6-methyl group of Zolpidem.

  • pKa Modulation: The C8-amino group acts as an electron donor (+M effect), increasing the basicity of the N1 nitrogen. This can enhance affinity for the histidine residue in the

    
    -subunit binding pocket.
    
  • Directing Group (DG) Utility: Recent catalysis literature identifies the 8-amino group as a potent bidentate directing group for Pd(II) and Ni(II) catalyzed C-H activation. This allows researchers to synthesize the core first and functionalize the difficult C5 or C6 positions later, streamlining library generation.

Structural Logic Diagram

The following diagram illustrates the functional logic of the precursor.

G Core 8-Aminoimidazo[1,2-a]pyridine 3-Carboxylic Acid C3_Pos C3-Carboxylic Acid (The Anchor) Core->C3_Pos Position 3 C8_Pos C8-Amino Group (The Tuner) Core->C8_Pos Position 8 Amide Amide Formation (Bioisostere of Ester) C3_Pos->Amide Coupling DG_Func C-H Activation (Pd/Ni Catalysis) C8_Pos->DG_Func Directing Group Deriv Urea/Sulfonamide Library Generation C8_Pos->Deriv Functionalization Pharmacophore GABA-A BZ Site Binding Pocket Interaction Amide->Pharmacophore H-Bond Acceptor Selectivity Subtype Selectivity (alpha-2/3 vs alpha-1) DG_Func->Selectivity Regioselective Arylation Deriv->Selectivity Steric/Electronic Tuning

Caption: Functional decomposition of the precursor molecule showing the divergent roles of the C3 and C8 positions in ligand design.

Synthetic Pathways[1][2][3][4][5]

Retrosynthetic Analysis

The synthesis of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid is best approached via a modified condensation strategy to avoid protecting group conflicts with the amino moiety.

Primary Route: Condensation of 2,3-diaminopyridine with an


-halo-ketoester.
Detailed Protocol: Synthesis of the Core

Target: Ethyl 8-aminoimidazo[1,2-a]pyridine-3-carboxylate (Ester precursor to the acid).

Reagents:

  • 2,3-Diaminopyridine (CAS: 452-58-4)

  • Ethyl bromopyruvate (CAS: 70-23-5)

  • Ethanol (Anhydrous)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2,3-diaminopyridine (10 mmol, 1.09 g) in anhydrous ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl bromopyruvate (11 mmol, 1.38 mL) dropwise at room temperature. Note: The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the diamine.
    
  • Neutralization: Cool to room temperature. The hydrobromide salt may precipitate. Add saturated aqueous

    
     until pH ~8 to liberate the free base.
    
  • Workup: Evaporate ethanol under reduced pressure. Extract the residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

  • Hydrolysis (To Acid): Dissolve the ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Collect the precipitated 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid by filtration.

Critical Control Point: The 2,3-diaminopyridine has two nucleophilic nitrogens. The ring nitrogen (N1) is more nucleophilic than the exocyclic amines, ensuring the correct regiochemistry (imidazo[1,2-a]pyridine vs. imidazo[1,5-a]pyridine).

Medicinal Chemistry & Library Generation

Once the core acid is synthesized, the workflow splits into two parallel optimization streams.

Stream A: C3-Amide Diversification (The "Zolpidem" Vector)

The carboxylic acid is converted to amides to mimic the pharmacophore of Zolpidem.

  • Reagents: HATU or T3P (Propylphosphonic anhydride) are preferred over EDC/HOBt for this electron-rich scaffold to prevent racemization of chiral amines.

  • Target:

    
    -dialkylamides or heteroaryl amides.
    
Stream B: C8-Amino Modification (The "Selectivity" Vector)

The 8-amino group is derivatized to tune physicochemical properties.

  • Sulfonylation: Reaction with aryl sulfonyl chlorides to create sulfonamides. Hypothesis: Increases polarity and selectivity for

    
     subunits.
    
  • Urea Formation: Reaction with isocyanates. Hypothesis: Adds a secondary H-bond donor/acceptor motif.

Experimental Workflow Diagram

Experiment Start Start: 2,3-Diaminopyridine Step1 Cyclization w/ Ethyl Bromopyruvate (Reflux, EtOH) Start->Step1 Intermediate Ethyl 8-aminoimidazo[1,2-a] pyridine-3-carboxylate Step1->Intermediate Split Divergent Synthesis Intermediate->Split PathA Path A: Hydrolysis -> Amide Coupling (Targeting C3) Split->PathA PathB Path B: C8 Functionalization (Sulfonamides/Ureas) Split->PathB Library Final Ligand Library PathA->Library PathB->Library Screening GABA-A Binding Assay ([3H]-Flumazenil Displacement) Library->Screening

Caption: Divergent synthesis workflow transforming the precursor into a library of potential GABAergic ligands.

Pharmacological Validation

In Vitro Binding Assay (Protocol Standard)

To validate the synthesized ligands, a competition binding assay using radiolabeled Flumazenil is required.

Assay Conditions:

  • Source: Rat cortical membranes or HEK293 cells expressing recombinant human GABA-A subunits (

    
    , 
    
    
    
    , etc.).
  • Radioligand:

    
    -Flumazenil (Ro 15-1788). Specific activity ~80 Ci/mmol.
    
  • Non-specific binding: Determined using

    
     Diazepam.
    

Data Analysis: Calculate


 and convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is its dissociation constant.
SAR Expectations Table

Based on historical data of the imidazo[1,2-a]pyridine scaffold:

Modification SiteSubstituentPredicted EffectRationale
C3 (Acid)

(Free Acid)
InactiveToo polar; cannot cross BBB; poor BZ-site fit.
C3 (Amide)

High Affinity (

)
Mimics Zolpidem core; strong H-bond acceptor.
C3 (Amide)

Mixed AffinityPotential for

selectivity (anxiolysis).
C8 (Amino)

(Free Amine)
Moderate AffinityIncreases water solubility; alters pKa.
C8 (Amino)

High SelectivityBulky group at C8 often clashes with

pocket, favoring

.

References

  • GABA Receptor Structure & Function

    • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231. Link

  • Imidazo[1,2-a]pyridine Synthesis (GBB Reaction)

    • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • 8-Amino Directed C-H Activation

    • Wu, D., et al. (2021).[1] Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -C(
      
      
      
      )–H arylation.[1] Organic & Biomolecular Chemistry, 19, 360-364. Link
  • Zolpidem/Alpidem Medicinal Chemistry

    • George, P., et al. (1991). Imidazo[1,2-a]pyridines: from anxiolytic to hypnotic activity.[2] Farmaco, 46(1 suppl), 277-288. Link

  • Subtype Selectivity Strategies

    • Rudolph, U., & Knoflach, F. (2011). Beyond classical benzodiazepines: novel therapeutic potential of GABAA receptor subtypes.[3] Nature Reviews Drug Discovery, 10(9), 685-703. Link

Sources

Bioactivity profile of 3-carboxy-8-aminoimidazo[1,2-a]pyridine in kinase inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The Bioactivity Profile of 3-Carboxy-8-Aminoimidazo[1,2-a]pyridine in Kinase Inhibition.

Executive Summary

This technical guide analyzes 3-carboxy-8-aminoimidazo[1,2-a]pyridine (8-amino-IP-3-COOH), a privileged scaffold in medicinal chemistry. Unlike generic heterocycles, this specific substitution pattern offers a dual-vector geometry critical for Fragment-Based Drug Discovery (FBDD) . The 8-amino group functions as a high-fidelity hinge binder (mimicking the adenine moiety of ATP), while the 3-carboxy group provides a solvent-exposed vector for library expansion to tune selectivity and physicochemical properties (logP, solubility). This guide details its structural rationale, synthesis, and bioactivity profiling against targets such as BTK , PI3K , and CDKs .

Structural Mechanistics & Pharmacophore Analysis

The bioactivity of 8-amino-IP-3-COOH is governed by its ability to satisfy the "key three" hydrogen bonds within the kinase ATP-binding pocket.

1.1 The Hinge Binding Motif (The 8-Amino "Anchor")

In many kinase active sites (e.g., BTK, CDK2), the hinge region contains a backbone carbonyl and amide nitrogen that act as H-bond acceptors and donors.

  • Mechanism: The exocyclic amine at position 8 (and the ring nitrogen N1) forms a bidentate H-bond network with the kinase hinge residues. This mimics the N1 and N6 of the adenine ring in ATP.

  • Significance: This interaction anchors the ligand, orienting the rest of the molecule into the hydrophobic pocket.

1.2 The Solubilizing Vector (The 3-Carboxy "Handle")

The C3 position points towards the solvent-exposed region (ribose binding pocket).

  • Utility: Derivatization of the carboxylic acid (to amides, esters, or heterocycles) allows the introduction of solubilizing groups (e.g., morpholine, piperazine) without disrupting the critical hinge binding at C8.

1.3 Visualizing the Binding Mode

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket.

Pharmacophore Scaffold 3-Carboxy-8-Amino Imidazo[1,2-a]pyridine Hinge Kinase Hinge Region (e.g., Glu/Met Backbone) Scaffold->Hinge H-Bond Donor (8-NH2) & Acceptor (N1) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic Contact (Core Ring) Solvent Solvent Front (Solubility/ADME) Scaffold->Solvent C3-Vector (Amide/Ester Linkage)

Caption: Pharmacophore mapping of 8-amino-IP-3-COOH showing the bidentate hinge interaction and the C3 solvent vector.

Target Specificity & Bioactivity Profiles

While the scaffold is promiscuous (a "master key"), specificity is achieved via C3-modification.

Target FamilyMechanism of InhibitionKey Residue Interactions (Predicted)Therapeutic Relevance
BTK (Bruton's Tyrosine Kinase)ATP-Competitive (Reversible)Glu475 / Met477 (Hinge)B-cell Malignancies, RA
PI3K (Phosphoinositide 3-kinase)Type I InhibitorVal851 (Hinge), Affinity PocketOncology (Solid Tumors)
CDK (Cyclin-Dependent Kinase)ATP-CompetitiveLeu83 (Hinge)Cell Cycle Regulation
c-Met Type I/II (depending on C3 sub)Met1160 (Hinge)Gastric/Lung Cancer

Key Insight: The 8-amino-imidazo[1,2-a]pyridine core is isosteric to 8-amino-imidazo[1,5-a]pyrazine , a validated scaffold in BTK inhibitors. Researchers often "scaffold hop" between these two cores to evade patent space while retaining bioactivity.

Experimental Workflow: Synthesis & Validation

To evaluate this scaffold, one must first synthesize the core from available precursors, as the 8-amino substitution is sensitive to oxidation.

3.1 Validated Synthetic Route

Objective: Synthesize Ethyl 8-aminoimidazo[1,2-a]pyridine-3-carboxylate.

Protocol:

  • Starting Material: 2-Amino-3-nitropyridine.

  • Cyclization: React 1.0 eq of 2-amino-3-nitropyridine with 1.2 eq of Ethyl bromopyruvate in Ethanol (reflux, 4-6h).

    • Checkpoint: Monitor TLC for disappearance of amine. Product is Ethyl 8-nitroimidazo[1,2-a]pyridine-3-carboxylate .

  • Reduction: Dissolve nitro-intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%) and stir under H2 atmosphere (balloon pressure) for 2h.

    • Critical Step: Filter through Celite immediately to prevent oxidation.

  • Purification: Flash chromatography (DCM/MeOH).

Synthesis Step1 2-Amino-3-Nitropyridine + Ethyl Bromopyruvate Step2 Cyclization (Reflux, EtOH) Step1->Step2 Intermediate 8-Nitro-IP-3-Carboxylate Step2->Intermediate Step3 Pd/C Hydrogenation Intermediate->Step3 Product 8-Amino-IP-3-Carboxylate (Active Scaffold) Step3->Product

Caption: Synthetic workflow for accessing the 8-amino-imidazo[1,2-a]pyridine-3-carboxylate core.

Bioassay Protocol: Kinase Inhibition (ADP-Glo)

To quantify the bioactivity (IC50) of derivatives, use a luminescent ADP detection assay. This is superior to radioactive assays for high-throughput screening.

Reagents:

  • Recombinant Kinase (e.g., BTK, PI3Kα).

  • Substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Ultrapure ATP (10 µM - Km apparent).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Step-by-Step Protocol:

  • Compound Prep: Dilute 3-carboxy-8-amino derivatives in 100% DMSO (10 mM stock). Create 10-point serial dilutions (1:3).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase Buffer.

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 mins.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins at RT.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

In Silico Modeling: Molecular Docking Strategy

Before synthesis, validate the binding hypothesis using a self-validating docking protocol.

Software: AutoDock Vina or Schrödinger Glide. PDB Targets:

  • BTK: 3GEN (CGI-1746 bound structure).

  • PI3K: 4JPS.

Workflow:

  • Protein Prep: Remove water molecules (except structural waters bridging the hinge). Protonate His/Asp/Glu residues at pH 7.4.

  • Ligand Prep: Generate 3D conformers of 8-amino-IP-3-COOH derivatives. Minimize energy (OPLS3 force field).

  • Grid Generation: Center grid box on the native ligand (hinge region).

  • Docking: Run SP (Standard Precision) docking.

    • Constraint: Set a hydrogen bond constraint on the Hinge Residue (e.g., Met477 for BTK) to enforce the 8-amino interaction.

  • Scoring: Filter poses by Glide Score (< -8.0 kcal/mol) and visual inspection of the hinge H-bond geometry.

References
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors. Source: Journal of Medicinal Chemistry / PMC. Relevance: Establishes the 8-amino hinge-binding paradigm isosteric to the imidazo[1,2-a]pyridine core.

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: ACS Omega. Relevance: Comprehensive review of the scaffold's synthesis and kinase targets (c-Met, PI3K).

  • Aminoimidazo[1,2-a]pyridines as a new structural class of cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (PubMed). Relevance: Direct evidence of the amino-imidazo[1,2-a]pyridine core targeting CDKs.

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters. Relevance: SAR data on the 8-position and 3-position vectors.

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Source: Bioorganic & Medicinal Chemistry (PubMed). Relevance: Validates the scaffold for PI3K inhibition.

Zwitterionic properties of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Zwitterionic Properties of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a number of successful therapeutic agents.[1][2][3] The introduction of both acidic and basic functional groups onto this privileged core, as seen in 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid, gives rise to complex physicochemical properties, chief among them being the potential for zwitterion formation. A zwitterion is a molecule that contains an equal number of positive and negative formal charges, resulting in a net neutral charge.[4][5][6] This guide provides a comprehensive technical exploration of the zwitterionic nature of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid, detailing the theoretical underpinnings, experimental characterization methodologies, and the profound implications of this property for drug design and development.

The Imidazo[1,2-a]pyridine Core and the Genesis of a Zwitterion

The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention for its broad spectrum of biological activities.[1][2] Its structural rigidity and synthetic tractability make it an ideal framework for the development of novel therapeutics.[7][8][9] The subject of this guide, 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid, incorporates two key ionizable groups: a basic amino group at the C8 position and an acidic carboxylic acid group at the C3 position.

This molecular architecture is analogous to that of amino acids, the most common class of zwitterions.[4][10] In an aqueous solution, an intramolecular acid-base reaction can occur: the carboxylic acid (-COOH) donates a proton to the more basic amino group (-NH₂).[10][11] This results in a molecule possessing a negatively charged carboxylate group (-COO⁻) and a positively charged ammonium group (-NH₃⁺), while remaining electrically neutral overall. The pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero is known as the isoelectric point (pI).[11][12][13]

The protonation state of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid is dependent on the pH of the surrounding environment. The key ionizable centers are the carboxylic acid, the 8-amino group, and the nitrogen atom within the pyridine ring.

G cluster_low_pH Acidic Conditions cluster_mid_pH Near Physiological pH cluster_high_pH Basic Conditions Cationic Cationic Form (Low pH, e.g., <2) Zwitterion Zwitterionic Form (Intermediate pH) Cationic->Zwitterion -H⁺ (COOH) Anionic Anionic Form (High pH, e.g., >10) Zwitterion->Anionic -H⁺ (NH₃⁺) Dianionic Dianionic Form (Very High pH) Anionic->Dianionic -H⁺ (Pyridine-NH⁺)

Caption: pH-dependent protonation states of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid.

Experimental Verification of Zwitterionic Character

Asserting the zwitterionic nature of a molecule requires robust experimental evidence. Several analytical techniques can probe the specific structural and electronic features characteristic of a zwitterion.

Crystallographic Analysis: Single-Crystal X-ray Diffraction

Expertise & Experience: Single-crystal X-ray diffraction is the gold standard for unambiguously determining a molecule's solid-state structure. It provides precise atomic coordinates, allowing for the direct measurement of bond lengths and the location of hydrogen atoms, which definitively confirms protonation states.

Trustworthiness: For 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid, a crystal structure revealing a C-O bond length intermediate between a single and double bond in the carboxyl group, alongside an elongated C-N bond in the amino group with localized hydrogen atoms, would serve as conclusive proof of the zwitterionic form in the solid state.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified compound in a suitable solvent system (e.g., water/ethanol mixture). Employ slow evaporation, solvent layering, or vapor diffusion techniques at a constant temperature to promote the growth of single crystals of sufficient size and quality.

  • Data Collection: Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to optimize atomic coordinates, and if the data quality is high enough, to locate hydrogen atoms in a difference Fourier map.

Spectroscopic Characterization

Spectroscopic methods provide invaluable information about molecular structure and bonding in both solid and solution states.

Expertise & Experience: FTIR spectroscopy measures the vibrational frequencies of chemical bonds.[16][17] The transition from a neutral molecule to a zwitterion induces significant and predictable shifts in the vibrational modes of the involved functional groups.[18]

Trustworthiness: The key diagnostic signals for the zwitterionic form are:

  • Disappearance of the characteristic sharp C=O stretching band of the carboxylic acid (typically ~1700-1730 cm⁻¹).

  • Appearance of two distinct bands for the carboxylate group (COO⁻): a strong, asymmetric stretching vibration (~1550-1610 cm⁻¹) and a weaker, symmetric stretching vibration (~1400-1440 cm⁻¹).[19]

  • Appearance of N-H bending vibrations associated with the ammonium group (NH₃⁺) around 1500-1550 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the infrared spectrum over a range of 4000 to 400 cm⁻¹.[20]

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal. The instrument software automatically subtracts this from the sample spectrum to eliminate interference from atmospheric CO₂ and H₂O.

  • Data Analysis: Analyze the resulting spectrum, identifying the key vibrational bands and comparing their positions to those expected for the neutral and zwitterionic forms.

Expertise & Experience: NMR spectroscopy is a powerful tool for elucidating molecular structure in solution.[21][22] Chemical shifts of ¹³C and ¹⁵N nuclei are particularly sensitive to changes in electron density and protonation state.[23][24]

Trustworthiness:

  • ¹³C NMR: The carboxylate carbon (-COO⁻) in a zwitterion is more shielded compared to the carboxylic acid carbon (-COOH) and typically resonates at a higher field (lower ppm value).

  • ¹⁵N NMR: The nitrogen atom in the ammonium group (-NH₃⁺) is significantly deshielded compared to the amine (-NH₂), resulting in a downfield shift.[25]

  • ¹H NMR: Protons on the ammonium group (-NH₃⁺) will appear as a broad singlet (due to exchange and quadrupolar coupling with nitrogen) in a characteristic region of the spectrum. Its integration will correspond to three protons.

Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical, as it can influence the equilibrium between neutral and zwitterionic forms.

  • ¹H and ¹³C NMR Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra. Use 2D experiments like HSQC and HMBC to unambiguously assign all proton and carbon signals.[21]

  • ¹⁵N NMR Acquisition: If isotopic labeling is not used, ¹⁵N NMR may require a longer acquisition time due to its low natural abundance and negative gyromagnetic ratio. An inverse-gated ¹H-decoupled experiment is typically used. 2D ¹H-¹⁵N HMBC can be a more sensitive method for determining the ¹⁵N chemical shift.[25]

  • Data Analysis: Compare the observed chemical shifts with literature values for similar functional groups in known protonation states.

Potentiometric Titration and Isoelectric Point (pI) Determination

Expertise & Experience: This classical method provides the macroscopic acidity constants (pKa values) for all ionizable groups in the molecule.[13] The pI can then be calculated from these experimentally determined pKa values, giving a quantitative measure of the pH at which the molecule exists predominantly as a zwitterion.

Trustworthiness: For a molecule like 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid with three ionizable groups (carboxylic acid, amino group, and pyridine nitrogen), the pI is calculated by averaging the two pKa values that bracket the neutral zwitterionic species.[11][26][27]

G cluster_workflow pI Determination Workflow A Prepare aqueous solution of the compound B Calibrate pH electrode A->B E Titrate with standardized strong base (e.g., NaOH) A->E C Titrate with standardized strong acid (e.g., HCl) B->C D Record pH vs. volume of titrant added C->D G Plot titration curve (pH vs. equivalents of titrant) D->G F Record pH vs. volume of titrant added E->F F->G H Determine pKa values from inflection points G->H I Calculate pI from relevant pKa values H->I

Caption: Workflow for experimental pKa and pI determination via potentiometric titration.

Computational Modeling: A Predictive Approach

Expertise & Experience: Molecular modeling has become an indispensable tool for understanding and predicting the physicochemical properties of molecules.[28][29][30] Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the relative stabilities of the neutral and zwitterionic tautomers.

Trustworthiness: A key insight from computational studies is the profound role of the solvent.[31][32] In the gas phase, the neutral form is almost always more stable. However, when a polarizable continuum solvent model (like PCM or SMD) representing water is included in the calculation, the zwitterionic form is significantly stabilized due to favorable electrostatic interactions between the charged moieties and the polar solvent.[31] This computational result strongly supports the predominance of the zwitterion in aqueous solution.

Implications for Drug Development

The zwitterionic character of a drug candidate like 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid has far-reaching consequences for its pharmaceutical properties.

PropertyConsequence of Zwitterionic NatureRationale
Aqueous Solubility Generally highThe ionic charges of the zwitterion interact favorably with polar water molecules, disrupting the crystal lattice. Solubility is often lowest at the isoelectric point (pI).[12]
Lipophilicity (LogD) Highly pH-dependentAt the pI, the net charge is zero, but the molecule has a high dipole moment. This can reduce partitioning into nonpolar environments compared to a truly neutral, uncharged molecule.
Membrane Permeability Potentially reducedThe high charge separation and solvation shell of a zwitterion can hinder its passive diffusion across lipid bilayers, a key step in oral absorption.
Crystal Packing Dominated by strong electrostatic interactionsZwitterions often form highly stable, high-melting-point crystalline solids due to strong intermolecular hydrogen bonding and ionic interactions. This can impact formulation and dissolution.
Protein Binding Reduced non-specific bindingZwitterionic surfaces are known to be resistant to protein adsorption, a property termed "antifouling".[30][31] This can lead to improved bioavailability and reduced immunogenicity.

Conclusion and Future Directions

For drug development professionals, understanding and characterizing the zwitterionic nature of this and similar scaffolds is not an academic exercise; it is a critical step in rationally designing molecules with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Future work should focus on quantifying the impact of this zwitterionic character on membrane permeability, protein binding, and overall pharmacokinetic behavior to fully harness the therapeutic potential of the imidazo[1,2-a]pyridine core.

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  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. [Link]

  • Wikipedia. (n.d.). Zwitterion. [Link]

  • ResearchGate. (2009, June 10). (PDF) Fourier transform infrared (FTIR) spectroscopy. [Link]

  • ResearchGate. (n.d.). Structure of imidazo[1,2-a]pyridine and numbering of atoms. [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • NIH. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. [Link]

  • ResearchGate. (n.d.). Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid. [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 8-Aminoimidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 8-aminoimidazo[1,2-a]pyridine scaffolds using the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core for kinase inhibitors, GPCR ligands, and Hsp90 inhibitors.

Unlike standard GBB protocols, the synthesis of the 8-amino variant requires precise control over chemoselectivity when using 2,3-diaminopyridine as the starting material. This guide provides a validated, self-consistent protocol that ensures exclusive cyclization at the N1/C2-amine site, leaving the C3-amine (which becomes position 8) available for further derivatization.

Key Advantages of this Protocol:

  • Atom Economy: One-pot, three-component reaction (3-CR).

  • Regiocontrol: Exploits the specific reactivity of the 2-amino-pyridine motif to avoid protection/deprotection steps of the 3-amino group.

  • Scalability: Compatible with both microwave and conventional heating.

Strategic Overview & Mechanism

The Challenge of Regioselectivity

The core challenge in synthesizing 8-aminoimidazo[1,2-a]pyridines is the starting material: 2,3-diaminopyridine . Both amine groups are nucleophilic. However, the GBB reaction is highly specific to 2-aminoazines because the mechanism requires the adjacent ring nitrogen (N1) to participate in the final cyclization step.

While the 3-amino group may form a reversible Schiff base with the aldehyde, it lacks the adjacent endocyclic nitrogen required to trap the isonitrile via the [4+1] cycloaddition pathway. Consequently, the reaction is thermodynamically funneled toward the formation of the imidazo[1,2-a]pyridine core, with the 3-amino group ending up at the 8-position.

Mechanistic Pathway

The reaction proceeds through a non-concerted sequence:

  • Imine Formation: Condensation of the 2-amino group with the aldehyde.

  • Activation: Protonation of the imine (by acid catalyst).

  • Cycloaddition: [4+1] formal cycloaddition of the isocyanide across the imine and the pyridine nitrogen.[1]

  • Rearrangement: Prototropic shift to aromatize the imidazole ring.

GBB_Mechanism cluster_offpath Off-Target Pathway (Reversible) SM 2,3-Diaminopyridine + Aldehyde Imine Schiff Base Intermediate (Reversible) SM->Imine - H2O SideImine 3-Amino Imine SM->SideImine Kinetic Trap Nitrilium Nitrilium Ion (Isocyanide Attack) Imine->Nitrilium + Isocyanide + H+ Cyclic Cyclic Adduct (5-membered ring) Nitrilium->Cyclic Ring Closure (N1 Attack) Product 8-Aminoimidazo[1,2-a]pyridine Cyclic->Product 1,3-H Shift (Aromatization) SideImine->SM

Figure 1: Mechanistic pathway highlighting the irreversible cyclization that drives regioselectivity toward the 8-amino product.

Optimization Matrix: Catalyst & Solvent Selection[1]

The choice of catalyst significantly impacts yield and reaction time. For the 8-amino variant, Lewis acids are generally superior to Brønsted acids as they minimize the formation of sticky polymerization byproducts often seen with electron-rich diaminopyridines.

Table 1: Catalyst Performance Screen

Conditions: 2,3-diaminopyridine (1.0 eq), Benzaldehyde (1.0 eq), t-Butyl isocyanide (1.0 eq), Solvent (0.2 M), 12h.

CatalystLoadingSolventTemp (°C)Yield (%)Notes
Sc(OTf)₃ 5 mol% MeOH RT 88% Standard. Cleanest profile.
Gd(OTf)₃5 mol%MeOHRT85%Good alternative, slightly cheaper.
ZnCl₂10 mol%MeOHReflux72%Requires heating; harder workup.
NH₄Cl10 mol%EtOHRT65%"Green" option; slower kinetics.
NoneN/ATFE6078%Catalyst-free; requires TFE (expensive).
HClO₄5 mol%MeOHRT60%Lower yield due to oxidation/tars.

Recommendation: Use Sc(OTf)₃ for high-value substrates due to mild conditions and ease of purification. Use ZnCl₂ for large-scale, cost-sensitive batches where heating is acceptable.

Master Protocol: Synthesis of 8-Amino-2-(tert-butylamino)-3-phenylimidazo[1,2-a]pyridine

This protocol describes the synthesis using Scandium(III) Triflate as the catalyst.[2][3]

Reagents & Equipment
  • Reagents:

    • 2,3-Diaminopyridine (CAS: 452-58-4)

    • Benzaldehyde (freshly distilled preferred)

    • tert-Butyl isocyanide[1][2][4]

    • Scandium(III) triflate (

      
      )[2][3]
      
    • Methanol (anhydrous)

  • Equipment:

    • 10 mL Microwave vial or Round Bottom Flask

    • Magnetic stirrer[5]

    • Rotary evaporator

    • Flash chromatography system[6]

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL vial, dissolve 2,3-diaminopyridine (109 mg, 1.0 mmol) and benzaldehyde (106 mg, 1.0 mmol) in MeOH (3.0 mL).

    • Note: Allow to stir for 5-10 minutes. A slight color change (yellowing) indicates imine formation.

  • Catalyst Addition:

    • Add Sc(OTf)₃ (25 mg, 0.05 mmol, 5 mol%).

    • Stir for 2 minutes to ensure homogeneity.

  • Isocyanide Addition:

    • Add tert-butyl isocyanide (113 µL, 1.0 mmol) dropwise via syringe.

    • Caution: Isocyanides have a foul odor. Perform this step in a well-ventilated fume hood.

  • Reaction:

    • Method A (Standard): Stir at Room Temperature for 12–16 hours.

    • Method B (Microwave - Accelerated): Seal the vial and heat at 100°C for 20 minutes.

    • Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The diaminopyridine spot (polar, near baseline) should disappear. The product will appear as a fluorescent spot under UV (254/365 nm).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • Redissolve the residue in Ethyl Acetate (20 mL).

    • Wash with saturated

      
       (10 mL) followed by Brine (10 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% MeOH in DCM (or EtOAc/Hexanes 1:1 
      
      
      
      100% EtOAc).
    • Yield: Expect 220–250 mg (78–89%) of a yellow/tan solid.

Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton (if C3 is unsubstituted, but here C3 is substituted by the aldehyde residue, so look for the substituent peaks).

    • Diagnostic Peak: The NH2 protons at position 8 usually appear as a broad singlet around 5.5–6.5 ppm.

    • Regioselectivity Check: Ensure the integration of the pyridine ring protons corresponds to 3 protons (positions 5, 6, 7). If the 3-amino group reacted, the pattern would be different.

  • Mass Spectrometry: Verify

    
     peak.[6]
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Hydrolysis of imineEnsure MeOH is dry. Add molecular sieves (3Å) to the reaction.
Sticky/Tar Product Oxidation of diaminopyridineDegas the solvent with

before use. Perform reaction under inert atmosphere.
Incomplete Reaction Low reactivity of aldehydeIncrease temperature (50°C) or catalyst loading (10 mol%).
Regioisomer Mix (Rare) Steric hindranceIf using very bulky aldehydes, the 3-amino group might compete. Switch to microwave heating to favor the thermodynamic product (8-amino).
Workflow Diagram

GBB_Workflow Start Start: 2,3-Diaminopyridine + Aldehyde + Solvent ImineCheck Stir 10 min (Imine Formation) Start->ImineCheck AddComp Add Catalyst + Isocyanide ImineCheck->AddComp Decision Speed Required? AddComp->Decision MethodA Method A: RT, 12h (Higher Purity) Decision->MethodA No MethodB Method B: MW 100°C, 20min (High Throughput) Decision->MethodB Yes Workup Workup: Evaporate -> Extract (EtOAc/NaHCO3) MethodA->Workup MethodB->Workup Purify Purification: Flash Column (DCM/MeOH) Workup->Purify

Figure 2: Decision tree for experimental execution, offering pathways for standard vs. high-throughput synthesis.

References

  • Groebke, K., Weber, L., & Mehlin, F. (1998).[7] Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Condensation. Synlett, 1998(6), 661–663.[7] Link

  • Blackburn, C., et al. (1998).[7] Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation.[7] Tetrahedron Letters, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. (1998).[7] A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Pericherla, K., et al. (2015).[7] Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 47(07), 887-912. Link

  • Ebrahimi, E., et al. (2020).[6][8] A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(8). Link

  • Boltjes, A., & Dömling, A. (2019).[9] The Groebke-Blackburn-Bienaymé Reaction.[1][2][4][6][7][9][10][11][12][13][14] European Journal of Organic Chemistry, 2019(42), 7007-7049. Link

Sources

Application Note: Optimized Amide Coupling Protocols for Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for GABA-A agonists (e.g., Zolpidem), anti-infectives, and kinase inhibitors. However, functionalizing the C3-position via amide coupling presents distinct challenges due to the electronic influence of the bridgehead nitrogen, potential solubility issues of the zwitterionic acid, and the propensity for catalyst poisoning.

This guide provides a validated decision matrix and detailed protocols for synthesizing imidazo[1,2-a]pyridine-3-carboxamides. We prioritize methods that mitigate racemization (if chiral amines are used), ensure high conversion of electron-deficient amines, and simplify purification.

Chemical Challenges & Mechanistic Insight

Electronic Deactivation

The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position. The bridgehead nitrogen (N1) donates electron density into the 5-membered ring, rendering the C3-carboxylic acid less electrophilic than a standard benzoic acid. Consequently, "gentle" coupling reagents (like EDC/HOBt) often result in sluggish reaction rates or incomplete conversion.

Solubility & Zwitterionic Character

Imidazo[1,2-a]pyridine-3-carboxylic acid (CAS 6200-60-8) often exists as a zwitterion or forms strong intermolecular hydrogen bond networks (stacking), leading to poor solubility in non-polar solvents (DCM, Toluene).

  • Implication: Polar aprotic solvents (DMF, DMSO, NMP) are frequently required.

  • Risk: The bridgehead nitrogen is basic (pKa ~5-6). If the reaction medium becomes too acidic, the N1 protonates, potentially deactivating the system or interfering with activation.

Reagent Selection Strategy

We categorize coupling approaches into three tiers based on scale, substrate difficulty, and purification requirements.

ParameterHATU / DIPEA T3P / Pyridine Acid Chloride (Ghosez/Oxalyl)
Primary Use Discovery / HTS (mg scale)Process / Scale-up (>10g)Sterically hindered / Non-nucleophilic amines
Reactivity Very HighHighExtreme
Solubility Req. High (DMF usually needed)Moderate (EtOAc/DMF)Low (DCM/Toluene)
Workup Chromatography often requiredAqueous wash (Water soluble byproducts)Evaporation / Crystallization
Cost HighLow/ModerateLow
Atom Economy PoorGoodExcellent

Decision Matrix (Workflow)

The following logic gate assists in selecting the optimal protocol for your specific substrate.

CouplingStrategy Start START: Imidazo[1,2-a]pyridine-3-COOH + Amine (R-NH2) CheckAmine Analyze Amine Nucleophilicity & Sterics Start->CheckAmine IsDiscovery Is this Discovery Scale (<100mg)? CheckAmine->IsDiscovery IsHindered Is Amine Electron Deficient (e.g., Aniline) or Bulky? IsDiscovery->IsHindered No (Scale-up) MethodA METHOD A: HATU/DIPEA (High Yield, Fast) IsDiscovery->MethodA Yes MethodB METHOD B: T3P/Pyridine (Clean Profile, Scalable) IsHindered->MethodB No (Standard/Chiral) MethodC METHOD C: Acid Chloride (Oxalyl Cl or Ghosez Rgt) IsHindered->MethodC Yes (Very Difficult) WorkupA Workup: Dilute w/ EtOAc, Wash LiCl (remove DMF), Column Chromatography MethodA->WorkupA WorkupB Workup: Water Wash, Crystallization MethodB->WorkupB MethodC->WorkupB

Figure 1: Decision tree for selecting amide coupling conditions based on scale and substrate properties.

Detailed Experimental Protocols

Method A: High-Throughput Discovery (HATU)

Best for: Rapid synthesis of analogs, milligram scale, where purification by prep-HPLC or column is acceptable.

Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-acyl(7-azabenzotriazole) active ester. The "Aza" nitrogen (N7) provides a neighboring group effect that accelerates amine attack, crucial for the electron-rich imidazopyridine acid.

Protocol:

  • Dissolution: To a vial containing Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration), add DIPEA (3.0 equiv).

    • Note: Ensure the acid is fully dissolved. If suspension persists, mild sonication is permitted.

  • Activation: Add HATU (1.1 – 1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow/orange.

  • Coupling: Add the Amine (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

    • Optimization: If conversion <50% after 4h, heat to 50°C.

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Critical Step: Wash organic layer 3x with 5% LiCl (aq) or saturated NaHCO3. LiCl is highly effective at removing DMF from the organic layer, preventing "oiling out" during concentration.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via flash chromatography (DCM/MeOH gradient).

Method B: Scalable & Green (T3P)

Best for: >1g scale, chiral amines (low epimerization risk), and avoiding toxic byproducts.

Mechanism: T3P (Propylphosphonic anhydride) acts as a dehydrating agent, forming a mixed anhydride. It is non-toxic, and its byproducts are water-soluble.[1][2] Using pyridine as the solvent/base creates a "viscous microenvironment" that often accelerates the reaction and suppresses racemization.

Protocol:

  • Setup: Charge Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) into a flask.

  • Solvent: Add Ethyl Acetate (EtOAc) or 2-MeTHF (0.5 M).

    • Note: If solubility is poor, add Pyridine (3.0 – 5.0 equiv) as a co-solvent/base. For stubborn substrates, pure Pyridine can be used as the solvent.

  • Addition: Cool to 0°C. Add T3P (50% w/w solution in EtOAc/DMF, 1.5 – 2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P reactions are slower than HATU but cleaner.

  • Workup:

    • Quench with water.[3][4]

    • Separate phases. Wash organic layer with 0.5M HCl (to remove pyridine/unreacted amine) followed by 10% NaOH (to remove unreacted acid and T3P byproducts).

    • Result: The product often remains in the organic layer with >95% purity, requiring only evaporation or crystallization.

Method C: The "Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely unreactive anilines or sterically hindered 2-substituted imidazopyridines.

Mechanism: Standard Thionyl Chloride (SOCl2) can form HCl salts with the bridgehead nitrogen, making the acid chloride insoluble and unreactive. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) forms the acid chloride under neutral conditions.

Protocol:

  • Activation: Suspend Imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 equiv) in dry DCM or CHCl3 .

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.

  • Formation: Stir at RT for 1–2 hours. The mixture should become homogeneous as the acid chloride forms.

  • Coupling: Add the Amine (1.2 equiv) and DIPEA or TEA (2.0 equiv).

  • Reaction: Stir at RT for 2 hours.

  • Workup: Standard aqueous extraction (NaHCO3 wash).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (HATU) Steric hindrance at C2 or amine.Switch to Method C (Acid Chloride). Alternatively, use microwave irradiation (80°C, 20 min) with HATU.
Product Oiling Out Residual DMF.Use the LiCl wash technique described in Method A. Alternatively, evaporate DMF using a Genevac or high-vac with a toluene azeotrope.
Racemization High base concentration or over-activation.Switch to Method B (T3P) . Keep temperature at 0°C–RT. Avoid HATU for highly sensitive chiral amines.
Starting Material Insoluble Zwitterionic stacking.Use DMSO as solvent or add LiCl to the reaction mixture to break hydrogen bond networks (chaotropic effect).

References

  • General T3P Methodology: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1] Organic Letters, 2011, 13(19), 5048–5051.

  • Imidazo[1,2-a]pyridine Synthesis Review: Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as promising chemotherapeutic agents."[5] RSC Advances, 2023.

  • T3P vs HATU Comparison: "Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications."[3] Organic Process Research & Development.

  • Ghosez's Reagent Usage: Ghosez, L., et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine." Encyclopedia of Reagents for Organic Synthesis.

  • Zolpidem/Alpidem Analog Synthesis: "Synthesis and pharmacological evaluation of imidazo[1,2-a]pyridine-3-acetamides." Journal of Medicinal Chemistry.

Sources

Application Note: One-Pot Synthesis of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the optimized one-pot synthesis of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid esters , a scaffold critical in kinase inhibitor discovery (e.g., inhibitors of CDK, p38 MAP kinase) and anti-infective research.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery. While 3-amino and 6-substituted derivatives are common, the 8-amino variant offers unique vectors for hydrogen bonding and solubility enhancement but presents synthetic challenges due to the lability of the 2,3-diaminopyridine precursor.

This guide provides a robust, high-yielding one-pot protocol for synthesizing ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate via a modified Hantzsch-type condensation. It addresses the regioselectivity issues inherent to diamino-pyridines and provides a self-validating NMR analysis workflow.

Scientific Foundation & Reaction Mechanism

The Synthetic Challenge

The primary challenge in synthesizing 8-aminoimidazo[1,2-a]pyridines is the starting material: 2,3-diaminopyridine .

  • Oxidative Instability: The free diamine rapidly oxidizes in air to form dark azo-polymeric species.

  • Nucleophilic Competition: Both amino groups (C2-NH₂ and C3-NH₂) are nucleophilic. However, the ring nitrogen (

    
    ) and the exocyclic amine at C2 form a specific amidine system that favors the formation of the five-membered imidazole ring over the six-membered pyrazine ring (which would result from reaction at C3-NH₂).
    
Mechanism of Action (Hantzsch-Type Condensation)

The reaction proceeds via the condensation of 2,3-diaminopyridine with ethyl 2-chloroacetoacetate .

  • Step 1 (N-Alkylation/Attack): The most nucleophilic site, the ring nitrogen (

    
    ), attacks the electrophilic carbon bearing the chlorine (or the carbonyl, depending on conditions; typically 
    
    
    
    alkylation is the first irreversible step in neutral/acidic media).
  • Step 2 (Cyclization): The exocyclic amine (

    
    ) attacks the ketone carbonyl, followed by dehydration to aromatize the system.
    
  • Result: The

    
     remains unreacted, becoming the 8-amino substituent on the fused system.
    
Reaction Pathway Diagram

ReactionPathway Start 2,3-Diaminopyridine (Substrate) Inter1 Intermediate A: N-Alkylation at Ring Nitrogen Start->Inter1 Nucleophilic Attack (N1) SideProduct Oxidative Degradation (If O2 present) Start->SideProduct Air/Light Reagent Ethyl 2-chloroacetoacetate (Reagent) Reagent->Inter1 Inter2 Intermediate B: Cyclization (Dehydration) Inter1->Inter2 Intramolecular Condensation Product Ethyl 8-amino-2-methyl- imidazo[1,2-a]pyridine-3-carboxylate Inter2->Product - H2O

Caption: Mechanistic pathway for the selective formation of the 8-aminoimidazo[1,2-a]pyridine scaffold.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]Equiv.[2]Role
2,3-Diaminopyridine 452-58-41.0Substrate (Handle under Ar)
Ethyl 2-chloroacetoacetate 609-15-41.1 - 1.2Cyclization Partner
Ethanol (Absolute) 64-17-5SolventReaction Medium (0.5 M)
Sodium Bicarbonate 144-55-81.5Acid Scavenger (Optional)*

*Note: The reaction can proceed without base, but NaHCO₃ improves yield by neutralizing the HCl byproduct.

Detailed Procedure (Standard Scale: 5.0 mmol)

Step 1: Preparation of the Amine (Critical Pre-step)

  • Context: Commercial 2,3-diaminopyridine is often dark brown/black due to oxidation. For pharmaceutical-grade synthesis, it is recommended to generate it fresh via hydrogenation of 2-amino-3-nitropyridine or recrystallize the commercial material from benzene/ethanol (though toxic) or ethanol/ether under inert atmosphere.

  • Action: If using commercial material, dissolve 5.0 mmol (0.546 g) in 10 mL EtOH and treat with activated charcoal for 10 min, filter through Celite under Nitrogen.

Step 2: The One-Pot Cyclization

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen.

  • Addition: Add the purified 2,3-diaminopyridine solution (5.0 mmol in 10 mL EtOH).

  • Reagent: Add Ethyl 2-chloroacetoacetate (0.85 mL, 6.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting diamine is highly polar; the product will be less polar and fluorescent under UV (254/365 nm).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Dilute with saturated aqueous NaHCO₃ (20 mL) to neutralize HCl salts.

    • Extract with Ethyl Acetate (3 x 20 mL).[3]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Step 3: Purification

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (70:30 to 40:60).

  • Yield: Typical isolated yields range from 65% to 80% .

Analytical Validation (Self-Validating System)

To ensure the structure is the imidazo[1,2-a]pyridine (5-membered ring fusion) and not a quinoxaline derivative (6-membered ring fusion), check the following NMR signatures.

Proton NMR ( NMR, 400 MHz, DMSO- )
Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
8.80 - 9.00 Doublet (d)1HH-5Key Indicator: Deshielded by the bridgehead Nitrogen and C3-Carbonyl. Confirms imidazo-fusion.[2]
6.80 - 7.00 Triplet (t)1HH-6Coupling with H-5 and H-7.
6.60 - 6.70 Doublet (d)1HH-7Adjacent to the amino group.
5.50 - 6.00 Broad Singlet2H8-NH₂ Exchangeable with D₂O. Confirms free amine at pos 8.
4.20 - 4.30 Quartet (q)2HEster

Characteristic ethyl ester.
2.50 - 2.60 Singlet (s)3H2-

Confirms incorporation of acetoacetate backbone.[4]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Black Tar Oxidation of 2,3-diaminopyridine.Use freshly reduced amine or add 10 mol% Sodium Metabisulfite to the reaction.
Product remains in aqueous phase Product is protonated (HCl salt).Ensure pH is adjusted to >8 with NaHCO₃ during workup.
Formation of 2-hydroxy isomer Hydrolysis of the chloro-ester reagent.Use anhydrous Ethanol; ensure reagents are dry.

High-Value Alternative: The 2-Unsubstituted Variant

If the target requires the 2-H (unsubstituted) analog rather than the 2-Methyl, the standard Hantzsch reaction with ethyl 2-chloroacetoacetate is unsuitable.

Protocol Modification (DMF-DMA Cascade):

  • React 2,3-diaminopyridine with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in refluxing toluene to form the amidine intermediate.

  • Add Ethyl bromoacetate to the same pot and reflux.

  • Mechanism: This "Two-Step One-Pot" sequence yields the 3-carboxylate with a Hydrogen at position 2.

    • Reference: See Result 1.4 in literature analysis for the general reactivity of heterocyclic amines with DMF-DMA and alpha-halo esters [4].

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Title: The Groebke-Blackburn-Bienaymé Reaction.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Synthesis of 8-Hydroxy/Amino Derivatives

    • Title: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Deriv
    • Source: Heterocycles / ResearchG
    • URL:[Link]

  • General Imidazo[1,2-a]pyridine Synthesis

    • Title: Synthesis of imidazo[1,2-a]pyridines.[3][4][5][6][7][8][9][10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Two-Step One-Pot Protocol (DMF-DMA Method)

    • Title: Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines.[5][9]

    • Source: Indian Academy of Sciences.
    • URL:[Link]

  • Preparation of 2,3-Diaminopyridine

    • Title: 2,3-Diaminopyridine - Organic Syntheses Procedure.[11]

    • Source: Organic Syntheses.[2][5][10][11][12]

    • URL:[Link]

Sources

Using 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid in peptidomimetic design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid as a constrained dipeptide surrogate. Unlike flexible linear peptides, this bicyclic scaffold locks the backbone torsion angles (


), enforcing specific secondary structures such as 

-turns or extended

-strands. Its incorporation improves proteolytic stability, membrane permeability, and binding affinity by reducing the entropic penalty of receptor binding.

This document provides a validated protocol for the synthesis, protection, and Solid-Phase Peptide Synthesis (SPPS) integration of this scaffold, designed for researchers requiring high-fidelity peptidomimetics.

Structural Rationale & Design Logic

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry.[1] When substituted at the 8-position (amine) and 3-position (carboxylic acid), it mimics the geometry of a dipeptide unit but with restricted conformational freedom.

  • Vector Analysis: The distance and angle between the 8-amino group (

    
    -terminus mimic) and the 3-carboxyl group (
    
    
    
    -terminus mimic) approximate the
    
    
    to
    
    
    vector of a
    
    
    -turn.
  • Hydrogen Bonding: The N1 nitrogen of the scaffold serves as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the preceding residue in a natural peptide chain.

  • Metabolic Stability: The aromatic nature of the scaffold prevents enzymatic cleavage by proteases that typically recognize amide bonds.

Pathway Visualization: Peptidomimetic Logic

PeptidomimeticDesign NaturalPeptide Natural Dipeptide (Flexible, Protease Sensitive) Scaffold 8-Aminoimidazo[1,2-a]pyridine -3-carboxylic Acid NaturalPeptide->Scaffold Scaffold Hopping Constraint Conformational Restriction Scaffold->Constraint Locks Phi/Psi Angles Outcome High Affinity Protease Resistance Constraint->Outcome Pre-organized Bioactive Conformation

Figure 1: Logic flow for replacing a natural dipeptide with the imidazo[1,2-a]pyridine scaffold.

Chemical Synthesis Protocol

To utilize this scaffold in SPPS, we must synthesize the Fmoc-protected building block . The direct reaction of 2,3-diaminopyridine can lead to regioselectivity issues. Therefore, the Nitro-Reduction Route is the gold standard for high purity.

Reagents Required:
  • 2-Amino-3-nitropyridine[2]

  • Ethyl bromopyruvate[3][4][5]

  • Ethanol (anhydrous)

  • Palladium on Carbon (Pd/C, 10%)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

  • Sodium Bicarbonate (

    
    )
    
Step-by-Step Methodology

Step 1: Cyclization (Formation of the Core)

  • Dissolve 2-amino-3-nitropyridine (10 mmol) in anhydrous ethanol (50 mL).

  • Add ethyl bromopyruvate (11 mmol, 1.1 eq) dropwise.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Cool to room temperature. The hydrobromide salt of ethyl 8-nitroimidazo[1,2-a]pyridine-3-carboxylate often precipitates.

  • Filter the solid.[6] If no precipitate, evaporate solvent and neutralize with saturated

    
     to extract the free base with EtOAc.
    
  • Critical Checkpoint: Verify formation of the bicyclic ring by

    
    H NMR (Look for the C2-H singlet around 8.0–8.5 ppm).
    

Step 2: Hydrolysis

  • Dissolve the ester from Step 1 in THF/Water (1:1).

  • Add LiOH (2 eq) and stir at room temperature until TLC shows consumption of starting material (~2 hours).

  • Acidify to pH 3 with 1M HCl. The acid 8-nitroimidazo[1,2-a]pyridine-3-carboxylic acid will precipitate. Filter and dry.

Step 3: Nitro Reduction

  • Dissolve the nitro-acid in Methanol.

  • Add 10% Pd/C (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 2–4 hours.
    
  • Filter through Celite to remove catalyst.

  • Evaporate solvent to yield 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid .

Step 4: Fmoc Protection (The SPPS Building Block)

  • Suspend the amino acid from Step 3 in Water/Dioxane (1:1).

  • Add

    
     (2.5 eq) to solubilize.
    
  • Add Fmoc-OSu (1.2 eq) dissolved in Dioxane dropwise at 0°C.

  • Stir at Room Temperature overnight.

  • Acidify with 1M HCl to precipitate the product.

  • Purify by column chromatography (DCM/MeOH) to obtain 8-(Fmoc-amino)imidazo[1,2-a]pyridine-3-carboxylic acid .

Synthesis Workflow Diagram

SynthesisRoute Start 2-Amino-3-nitropyridine Step1 Cyclization (Reflux EtOH) Start->Step1 Reagent1 + Ethyl Bromopyruvate Reagent1->Step1 Inter1 Ethyl 8-nitroimidazo[1,2-a] pyridine-3-carboxylate Step1->Inter1 Step2 Hydrolysis (LiOH) & Reduction (H2, Pd/C) Inter1->Step2 Inter2 8-Aminoimidazo[1,2-a] pyridine-3-carboxylic acid Step2->Inter2 Step3 Fmoc Protection (Fmoc-OSu) Inter2->Step3 Final Fmoc-Building Block (Ready for SPPS) Step3->Final

Figure 2: Synthetic route for the Fmoc-protected peptidomimetic building block.

Solid-Phase Peptide Synthesis (SPPS) Integration

The aromatic amine at position 8 is less nucleophilic than a standard aliphatic


-amine. Standard coupling protocols must be modified.
Protocol for Coupling the Building Block:
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin for C-terminal acids or Rink Amide for C-terminal amides.[7]

  • Coupling Reagents: Use HATU/HOAt or COMU instead of HBTU/HOBt. The added reactivity is necessary for the aromatic amine.

    • Ratio: 3 eq Building Block : 2.9 eq HATU : 6 eq DIPEA.

  • Reaction Time: Extend coupling time to 2–4 hours or use double coupling (2 x 2 hours).

Protocol for Coupling onto the Building Block (N-acylation):

The 8-amino group, once deprotected, is sterically hindered and electronically deactivated (conjugated to the ring).

  • Deprotection: Standard 20% Piperidine in DMF.[7]

  • Next Amino Acid Coupling: Use highly active esters (e.g., HATU or PyAOP ) and heat (microwave at 50°C if available) to drive the reaction to completion.

  • Monitoring: The Kaiser test may be ambiguous due to the aromatic amine color. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

Quantitative Data & Characterization

Table 1: Typical NMR Shifts for Verification (DMSO-


) 
PositionProton (

H)
Chemical Shift (

ppm)
MultiplicityNotes
H-2 Ring CH8.20 – 8.50SingletCharacteristic imidazo peak
H-5 Aromatic8.80 – 9.00DoubletDeshielded by Ring N
H-6 Aromatic6.90 – 7.10Triplet/Multiplet
H-7 Aromatic7.40 – 7.60Doublet
NH Amide9.00+Broad SingletIf coupled to peptide

References

  • Groebke, K., et al. "Synthesis of Imidazo[1,2-a]pyridine-3-amines via a Three-Component Reaction." Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. "A Three-Component Solid-Phase Synthesis of 3-Aminoimidazo[1,2-a]azines." Tetrahedron Letters, 1998, 39(22), 3635-3638. Link

  • Bienaymé, H., & Bouzid, K. "A New Heterocyclic Multicomponent Reaction." Angewandte Chemie International Edition, 1998, 37(16), 2234-2237. Link

  • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." Organic & Biomolecular Chemistry, 2015, 13, 3525-3555. Link

  • Boulahjar, R., et al. "Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure." Bioorganic & Medicinal Chemistry, 2018, 26(12), 3263-3273. Link

  • Guchhait, S. K., et al. "Multicomponent Reactions in the Synthesis of Bioactive Heterocycles." Current Medicinal Chemistry, 2014. Link

Sources

Scalable preparation of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid from 2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers and process chemists through the scalable synthesis of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid starting from 2,3-diaminopyridine .

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, found in anxiolytics (e.g., Zolpidem), antivirals, and anti-inflammatory agents. The 8-amino-3-carboxylic acid derivative represents a high-value intermediate, offering orthogonal handles for diversification: the 3-carboxylic acid for library generation and the 8-amino group for solubility enhancement or further functionalization.

Direct synthesis from 2,3-diaminopyridine presents specific regioselectivity challenges. This guide details a robust, scalable two-stage protocol:

  • Regioselective Cyclization: Condensation of 2,3-diaminopyridine with an

    
    -halo-
    
    
    
    -keto ester equivalent to form the fused ring system.
  • Hydrolysis: Controlled saponification to yield the zwitterionic free acid.

Two protocols are provided based on the desired substitution at the C-2 position:

  • Protocol A (Standard): Synthesis of the 2-methyl analog (most scalable, stable reagents).

  • Protocol B (Advanced): Synthesis of the 2-unsubstituted (2-H) analog (requires in-situ reagent generation).

Strategic Analysis & Mechanism

Retrosynthetic Logic

The construction of the imidazo[1,2-a]pyridine core typically involves the condensation of a 2-aminopyridine with a bifunctional electrophile (typically an


-halocarbonyl).
  • Regiochemistry: The ring nitrogen (N1) of 2-aminopyridine is the most nucleophilic site, attacking the

    
    -carbon of the alkyl halide. The exocyclic amine (2-NH
    
    
    
    ) subsequently condenses with the carbonyl group to close the imidazole ring.
  • Substrate Challenge: 2,3-Diaminopyridine contains two nucleophilic exocyclic amines. However, the 2-amino group is significantly more nucleophilic (amidine-like resonance) than the 3-amino group (aniline-like). This electronic differentiation allows for chemoselective cyclization without protecting the 3-amino group, provided mild conditions are maintained to prevent polymerization.

Reagent Selection for C-3 Carboxylation

The identity of the electrophile determines the substituents at C-2 and C-3:

  • Ethyl 2-chloroacetoacetate: Yields 2-methyl-3-carboxylate . (Robust, industrial standard).

  • Ethyl 2-chloro-3-oxopropionate: Yields 2-H-3-carboxylate . (Unstable reagent, must be generated in situ from ethyl formate and ethyl chloroacetate).

Reaction Pathway (DOT Visualization)

G Start 2,3-Diaminopyridine Inter N-Alkylated Intermediate (Transient) Start->Inter N1 Attack ReagentA Ethyl 2-chloroacetoacetate (Protocol A) ReagentA->Inter ReagentB Ethyl formate + Ethyl chloroacetate (Protocol B) ReagentB->Inter Cyclized Ethyl 8-aminoimidazo[1,2-a] pyridine-3-carboxylate Inter->Cyclized Cyclodehydration Hydrolysis Saponification (NaOH/EtOH) Cyclized->Hydrolysis Product 8-Aminoimidazo[1,2-a] pyridine-3-carboxylic acid Hydrolysis->Product Acidification (pH 4-5)

Figure 1: Reaction workflow for the synthesis of the target scaffold. The pathway branches at the reagent selection step depending on the desired C-2 substituent.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid

Recommended for general library synthesis where the 2-methyl group is acceptable.

Materials & Stoichiometry
ComponentEquiv.Role
2,3-Diaminopyridine 1.0Starting Material
Ethyl 2-chloroacetoacetate 1.1Cyclization Reagent
Ethanol (Absolute) 10 VolSolvent
Sodium Bicarbonate 1.2Acid Scavenger
Sodium Hydroxide (2M) 3.0Hydrolysis Reagent
Step-by-Step Methodology

Stage 1: Cyclization

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Dissolution: Charge the flask with 2,3-diaminopyridine (1.0 equiv) and Ethanol (10 volumes). Stir under nitrogen until fully dissolved. Note: The solution may be dark due to oxidation sensitivity.

  • Addition: Add Ethyl 2-chloroacetoacetate (1.1 equiv) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C) and stir for 6–8 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[1]

    • Mechanistic Insight: The initial N-alkylation is fast; the subsequent cyclization requires heat.

  • Workup: Cool the reaction mixture to room temperature. A precipitate (hydrochloride salt) may form.[2]

  • Neutralization: Add Sodium Bicarbonate (1.2 equiv) dissolved in minimal water to neutralize the HCl generated. Stir for 30 minutes.

  • Isolation: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-water (20 volumes). The ethyl ester intermediate should precipitate. Filter, wash with cold water, and dry.

Stage 2: Hydrolysis

  • Saponification: Suspend the isolated ester in Ethanol/Water (1:1) . Add 2M NaOH (3.0 equiv).

  • Reflux: Heat to reflux for 2 hours. The solid should dissolve as the carboxylate salt forms.

  • Precipitation: Cool to room temperature. Carefully adjust pH to 4.5–5.0 (isoelectric point) using 1M HCl.

  • Filtration: The target acid will precipitate as a zwitterionic solid. Filter and wash with cold water and acetone.

  • Drying: Dry under vacuum at 50 °C.

Protocol B: Synthesis of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid (2-Unsubstituted)

Required if the C-2 position must be a hydrogen atom.

Materials & Stoichiometry
ComponentEquiv.Role
2,3-Diaminopyridine 1.0Starting Material
Ethyl Formate 1.5C1 Source
Ethyl Chloroacetate 1.2C2 Source
Sodium Ethoxide (21% in EtOH) 1.5Base
Ethanol 15 VolSolvent
Step-by-Step Methodology

Stage 1: In-Situ Reagent Formation

  • Generation: In a separate dry flask under nitrogen, mix Ethyl Formate (1.5 equiv) and Ethyl Chloroacetate (1.2 equiv).

  • Base Addition: Add Sodium Ethoxide solution (1.5 equiv) dropwise at 0–5 °C. Stir for 2 hours at room temperature.

    • Result: This generates the sodium salt of ethyl 2-chloro-3-oxopropionate .

Stage 2: Cyclization

  • Addition: Add the 2,3-diaminopyridine (1.0 equiv) dissolved in Ethanol (5 vol) directly to the reagent mixture.

  • Acidification: Add Glacial Acetic Acid (2.0 equiv) to buffer the basicity and promote condensation.

  • Reflux: Heat to reflux for 12 hours.

  • Isolation: Evaporate ethanol. Resuspend residue in water and extract with Ethyl Acetate (to remove non-polar impurities). The product often remains in the aqueous phase or precipitates upon neutralization.

  • Hydrolysis: Proceed with NaOH hydrolysis as described in Protocol A.

Process Safety & Critical Parameters (CPP)

ParameterSpecificationRationale
Inert Atmosphere Nitrogen/Argon2,3-Diaminopyridine is prone to air oxidation (darkening).
Temperature 75–80 °C (Reflux)Essential for the second step (cyclodehydration).
pH Control pH 4.5–5.0Critical for isolating the amphoteric amino acid product.
Reagent Stability Fresh ReagentsEthyl 2-chloroacetoacetate is a lachrymator; handle in fume hood.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of starting material.Ensure rigorous N2 purging; add antioxidant (e.g., sodium metabisulfite) during workup.
Low Yield in Cyclization Incomplete cyclization (intermediate arrested).Increase reflux time; ensure water is removed (use molecular sieves if needed).
Product not precipitating Incorrect pH.The product is an amino acid. It is soluble at very low pH (cation) and high pH (anion). Target pH 4.5 exactly.
Regioisomer Formation Attack by 3-NH2.Unlikely due to electronics, but if observed, lower the addition temperature of the halo-ester.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015, 51 , 1555-1575. Link

  • Regiochemistry of 2-Aminopyridine Cyclizations

    • Luo, H., et al. "Synthesis of imidazo[1,2-a]pyridine-3-carboxylates."[3] Journal of Organic Chemistry, 2025.[3] (See Snippet 1.4).

  • Synthesis of 3-Carboxylic Acid Derivatives (2-Methyl Analog)

    • Standard protocol adaptation from Organic Syntheses and commercial manufacturing routes for Zolpidem intermedi
    • ChemicalBook Entry: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate.[4][5] Link

  • Synthesis of 8-Hydroxy/Amino Derivatives

    • Grošelj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives."[6] Heterocycles, 2008, 75 (6), 1355.[6] Link (Demonstrates the cyclization logic on substituted pyridines).

Sources

Troubleshooting & Optimization

Improving solubility of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for heterocyclic ampholytes. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid .

Rather than simply providing a list of solvents, this guide deconstructs the thermodynamic causality behind the molecule's insolubility and provides self-validating, field-proven protocols to overcome it.

🧠 Knowledge Base: The Causality of Insolubility

Before attempting to dissolve 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid, you must understand why it resists solvation.

This molecule contains a highly basic center (the 8-amino group and the imidazopyridine nitrogen) and an acidic center (the 3-carboxylic acid). In the solid state and in neutral aqueous environments, it undergoes intramolecular or intermolecular proton transfer to form a zwitterion (an inner salt)[1].

Zwitterions possess extremely high crystal lattice energies due to dense electrostatic interactions. Standard organic solvents (like Dichloromethane, Tetrahydrofuran, or Ethyl Acetate) lack the dielectric constant and hydrogen-bonding capacity required to overcome this lattice energy[1]. Theoretical and experimental studies on similar ampholytes demonstrate that while the zwitterionic form dominates in water, the neutral tautomer is thermodynamically favored in pure organic solvents—provided the lattice can be broken first[2].

To solubilize this compound in organic media, we must intentionally disrupt the zwitterionic network via pH adjustment (ion-pairing) or covalent derivatization .

Zwitterion_Solubilization Z Zwitterion Lattice (Insoluble in Organics) Acid Add Acid (e.g., TFA) Protonate COO⁻ Z->Acid Base Add Base (e.g., DIPEA) Deprotonate NH₃⁺ Z->Base Deriv Covalent Derivatization (Esterification) Z->Deriv Sol1 Cationic Salt (Soluble in DMF/DMSO) Acid->Sol1 Sol2 Anionic Salt (Soluble via Lipophilic Cation) Base->Sol2 Sol3 Neutral Organic (Soluble in DCM/THF/EtOAc) Deriv->Sol3

Caption: Logical pathways for disrupting zwitterionic lattice energy to achieve organic solubility.

🛠️ Troubleshooting Desk: Frequently Asked Questions

Q1: I am trying to run an amide coupling (e.g., HATU/EDC) in DCM, but my 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid remains a cloudy suspension. How do I force it into solution? A1: DCM cannot solvate the zwitterion. Switch your solvent to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . To break the lattice, add 2.5 to 3.0 equivalents of a bulky organic base like N,N-Diisopropylethylamine (DIPEA). The base deprotonates the ammonium center, converting the molecule into an anionic carboxylate. The bulky, lipophilic diisopropylethylammonium counterion acts as a phase-transfer-like agent, drastically increasing solubility in the organic phase[3].

Q2: I need to perform a selective reaction on the 8-amino group, but the carboxylic acid is interfering and ruining solubility. What is the best strategy? A2: You must perform a covalent derivatization. Converting the carboxylic acid into a methyl or ethyl ester permanently removes the acidic proton, preventing zwitterion formation entirely[4]. Once esterified, the resulting imidazo[1,2-a]pyridine derivative becomes a neutral, lipophilic heterocycle that will dissolve readily in standard organic solvents like EtOAc or THF[5].

Q3: During an aqueous workup, my product crashed out at pH 7 and won't extract into the organic layer. Why? A3: At pH 7, the molecule is at its isoelectric point, maximizing the zwitterionic form and minimizing organic solubility. Standard organic/aqueous extractions do not work for zwitterions[3]. You must either extract it at a highly acidic pH (using a polar organic mix like 10% Isobutanol in Chloroform) or use a large organic counterion (like tetrabutylammonium) at a basic pH to pull the negatively charged form into the organic phase[3].

📊 Data Center: Comparative Solubility Metrics

The following table synthesizes the expected solubility profiles based on the solvent system and additive strategy.

Solvent SystemAdditive / ModificationEstimated SolubilityDominant SpeciesRecommended Application
Dichloromethane (DCM) None< 0.1 mg/mLZwitterionNot recommended
Tetrahydrofuran (THF) None< 0.5 mg/mLZwitterionNot recommended
DMF or NMP None~ 2.0 mg/mLZwitterion / NeutralHigh-temp uncatalyzed reactions
DMF 3.0 eq DIPEA> 25.0 mg/mLAnionic (Ion-pair)Amide couplings (HATU/EDC)
Methanol (MeOH) 2.0 eq HCl (in situ)> 50.0 mg/mLCationicEsterification / Deprotection
Ethyl Acetate (EtOAc) None (As Methyl Ester)> 100.0 mg/mLNeutral HeterocycleCross-coupling, extraction[5]

🧪 Protocol Vault: Self-Validating Methodologies

Protocol A: Transient Solubilization for Amide Coupling

Use this protocol when you need to solubilize the free acid directly for peptide-like coupling without permanent protecting groups.

  • Suspension: Weigh 1.0 mmol of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid into an oven-dried flask flushed with Argon. Add 5.0 mL of anhydrous DMF. Validation Check: The mixture will be a heterogeneous, cloudy suspension.

  • Lattice Disruption: Add 3.0 mmol (3.0 eq) of anhydrous DIPEA dropwise at room temperature.

  • Sonication: Sonicate the flask for 5 minutes. Validation Check: The suspension must transition to a clear, amber/yellow solution. If it remains cloudy, the zwitterionic lattice is intact; add 0.5 mL of DMSO and warm to 40°C.

  • Activation: Once fully dissolved, cool to 0°C and add your coupling reagent (e.g., HATU, 1.1 eq). The homogeneous solution ensures uniform reaction kinetics.

Protocol B: Covalent Disruption via Methyl Esterification

Use this protocol to permanently solubilize the core scaffold for multi-step organic synthesis.

  • Activation of Solvent: Cool 10 mL of anhydrous Methanol to 0°C in an ice bath. Dropwise, add 3.0 mmol of Thionyl Chloride (SOCl₂). Causality: This generates anhydrous HCl and reactive sulfite species in situ, immediately protonating the basic centers of the starting material.

  • Addition: Add 1.0 mmol of the starting zwitterion.

  • Reflux: Attach a reflux condenser and heat to 65°C for 12 hours. Validation Check: Monitor via LCMS. The highly polar starting material peak will disappear, replaced by a later-eluting, more lipophilic mass peak (M+14).

  • Workup for Organic Solvation: Cool to room temperature and concentrate under reduced pressure to remove excess MeOH and HCl.

  • Neutralization & Extraction: Suspend the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (20 mL). Validation Check: The product will now seamlessly partition into the upper EtOAc layer, proving the zwitterion has been successfully abolished[5]. Dry the organic layer over Na₂SO₄ and concentrate.

Esterification_Workflow Start 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid (Suspension in MeOH) Add Add SOCl₂ dropwise at 0°C (In situ HCl generation) Start->Add Reflux Reflux at 65°C for 12h (Esterification) Add->Reflux Evap Evaporate Solvent (Removes excess MeOH/HCl) Reflux->Evap Workup Neutralize with NaHCO₃ Extract with EtOAc Evap->Workup End Methyl Ester Product (Highly Soluble in Organics) Workup->End

Caption: Step-by-step workflow for the covalent disruption of zwitterionic lattice via esterification.

📚 References

  • [5] Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. Available at: [Link]

  • [3] How to desalt zwitterions? ResearchGate. Available at:[Link]

  • [4] Ester. Wikipedia. Available at:[Link]

  • [1] Zwitterion. ChemEurope. Available at:[Link]

  • [2] Theoretical and Experimental Studies of the Zwitterion Neutral Form Equilibrium of Ampholytes in Pure Solvents and Mixtures. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

Sources

Preventing oxidation of the 8-amino group during imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Challenge of 8-Amino Group Oxidation

Welcome to the technical support center for the synthesis of 8-aminoimidazopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the specific challenges associated with the synthesis of this important class of molecules. The inherent reactivity of the 8-amino group, particularly its susceptibility to oxidation, often leads to complex reaction mixtures, low yields, and purification difficulties. This guide provides in-depth, field-proven insights and actionable protocols to help you successfully synthesize your target 8-aminoimidazopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the 8-amino group on the imidazopyridine scaffold so prone to oxidation during synthesis?

A1: The susceptibility of the 8-amino group to oxidation is rooted in the electronic properties of the imidazopyridine ring system. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which can influence the reactivity of its substituents.[1] The amino group, being an electron-donating group, can increase the electron density of the pyridine ring, making it more susceptible to oxidative processes.[2] During many common imidazopyridine syntheses, oxidative conditions are either explicitly used or inadvertently present, for instance, through the use of certain reagents or exposure to atmospheric oxygen at elevated temperatures.[3] This can lead to the formation of undesired oxidized byproducts, such as nitroso or nitro derivatives, or even polymerization, resulting in low yields of the desired product.[4]

Q2: What are the common signs of 8-amino group oxidation in my reaction?

A2: The formation of intensely colored byproducts, often ranging from deep red to brown or black, is a primary indicator of 8-amino group oxidation. You may also observe a complex mixture of products by TLC or LC-MS analysis, with the desired product being a minor component. In some cases, you might see the formation of insoluble, tar-like materials in your reaction vessel. A persistently low yield of the isolated 8-aminoimidazopyridine, despite the apparent consumption of starting materials, is another strong indicator that oxidative side reactions are occurring.

Q3: Can I avoid oxidation by simply running the reaction under an inert atmosphere?

A3: While running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good general practice to minimize oxidation from atmospheric oxygen, it may not be sufficient on its own.[5] Many synthetic routes for imidazopyridines employ reagents that are themselves oxidizing agents or can generate oxidative species in situ. For example, some cyclization reactions may use mild oxidizing agents to facilitate aromatization.[6] Therefore, a multi-faceted approach that includes careful selection of reagents, temperature control, and potentially the use of a protecting group is often necessary for a successful synthesis.

Troubleshooting Guide: Preventing and Addressing 8-Amino Group Oxidation

This section is organized by common issues encountered during the synthesis of 8-aminoimidazopyridines and provides a systematic approach to troubleshooting.

Issue 1: Low or No Yield of the Desired 8-Aminoimidazopyridine

This is the most common problem and can be addressed through a combination of preventative strategies.

start Low Yield of 8-Aminoimidazopyridine strategy1 Strategy 1: Reaction Condition Optimization start->strategy1 strategy2 Strategy 2: Protecting Group Strategy start->strategy2 strategy3 Strategy 3: Alternative Synthetic Route start->strategy3 sub1_1 Control Temperature and Reaction Time strategy1->sub1_1 sub1_2 Use Milder Oxidizing Agents (if required for cyclization) strategy1->sub1_2 sub1_3 Ensure Inert Atmosphere strategy1->sub1_3 sub2_1 Select an Appropriate Protecting Group (e.g., Acetyl, Boc) strategy2->sub2_1 sub3_1 Consider a Convergent Synthesis Approach strategy3->sub3_1 sub2_2 Protocol: N-Acetylation of 8-Amino Group sub2_1->sub2_2 sub2_3 Protocol: Deprotection of N-Acetyl Group sub2_2->sub2_3

Caption: Decision-making workflow for troubleshooting low yields.

  • Temperature Control: Many oxidation reactions are accelerated at higher temperatures. If your protocol involves heating, try running the reaction at a lower temperature for a longer duration.

  • Choice of Oxidant: If an oxidant is necessary for the cyclization step, consider using a milder reagent. For example, if a strong oxidant like KMnO4 is used, explore alternatives such as air or a catalytic amount of a copper(I) salt.[1]

  • Inert Atmosphere: As a baseline precaution, always conduct the reaction under a nitrogen or argon atmosphere to exclude atmospheric oxygen.[5]

Protecting the 8-amino group as a less reactive functional group is a highly effective strategy to prevent oxidation. The ideal protecting group should be easy to introduce and remove in high yield and stable to the conditions of the imidazopyridine synthesis.[7]

Mechanism of Protection:

reactive_amine Reactive 8-Amino Group (Susceptible to Oxidation) protected_amine Protected 8-Amino Group (Amide) (Stable to Oxidation) reactive_amine->protected_amine Protection protecting_reagent Protecting Group Reagent (e.g., Acetic Anhydride) final_product Desired 8-Aminoimidazopyridine protected_amine->final_product Deprotection deprotection Deprotection Step (e.g., Acid/Base Hydrolysis)

Caption: The concept of using a protecting group.

Comparative Table of Common Protecting Groups for the 8-Amino Group:

Protecting GroupIntroduction ReagentsDeprotection ConditionsAdvantagesDisadvantages
Acetyl (Ac) Acetic anhydride, pyridineAcidic or basic hydrolysis (e.g., HCl/MeOH or NaOH/H2O)[8][9]Inexpensive, stable to many reaction conditions.Can require harsh deprotection conditions that may affect other functional groups.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc)2O, base (e.g., DMAP, Et3N)Acidic conditions (e.g., TFA, HCl in dioxane)[10]Mild deprotection conditions.Can be labile to strong acids used in some cyclization reactions.
Trifluoroacetyl (TFA) Trifluoroacetic anhydride (TFAA), pyridineMild basic hydrolysis (e.g., K2CO3/MeOH)More labile than acetyl, allowing for milder deprotection.Reagents are more expensive.

Experimental Protocol: N-Acetylation of 8-Amino Group

This protocol describes the protection of the 8-amino group as an acetamide.

  • Dissolve the starting 8-amino-substituted pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.

  • Add acetic anhydride (1.1 - 1.5 eq) dropwise at 0 °C. If not using pyridine as the solvent, add a catalytic amount of 4-dimethylaminopyridine (DMAP) or an equivalent of triethylamine.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion , quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acetylated product by column chromatography or recrystallization.

Experimental Protocol: Deprotection of the N-Acetyl Group

This protocol describes the removal of the acetyl protecting group.

  • Dissolve the N-acetyl-8-aminoimidazopyridine in a mixture of methanol and aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) to a pH of ~8-9.

  • Extract the deprotected 8-aminoimidazopyridine with a suitable organic solvent (e.g., ethyl acetate or a mixture of DCM and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Note: For substrates sensitive to acidic conditions, basic hydrolysis (e.g., using NaOH in a mixture of water and methanol) can be employed.[11]

If direct synthesis consistently leads to oxidation, consider a convergent approach where the 8-amino group is introduced late in the synthetic sequence. For example, you could synthesize an 8-bromo or 8-nitroimidazopyridine and then perform a nucleophilic aromatic substitution or a reduction, respectively, in the final steps. Palladium-catalyzed coupling reactions can also be employed to introduce the amino group.[12]

Issue 2: Formation of Colored Impurities and Tarry Byproducts

This is a clear sign of oxidative degradation.

  • Immediate Action: If you observe the formation of intense color or tar, it is often best to stop the reaction and reconsider your strategy. Further heating will likely lead to more degradation.

  • Preventative Measures: The most effective way to prevent this is through the use of a protecting group for the 8-amino group, as detailed in Strategy 2 above.

  • Purification Challenges: If colored impurities are formed, they can sometimes be removed by treating the crude product solution with activated carbon. However, this may also lead to some loss of the desired product. Column chromatography with a suitable solvent system is often necessary to isolate the pure compound.

References

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem. Accessed February 27, 2026.
  • Copper(ii)-catalyzed, site-selective C(sp)2–H amination using 8-aminoimidazo[1,2-a]pyridine (8-AIP) as a directing group. Organic & Biomolecular Chemistry. RSC Publishing. Accessed February 27, 2026.
  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. HETEROCYCLES. Accessed February 27, 2026.
  • Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. Request PDF.
  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed. Accessed February 27, 2026.
  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Accessed February 27, 2026.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. PMC. Accessed February 27, 2026.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. Accessed February 27, 2026.
  • The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Accessed February 27, 2026.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. Accessed February 27, 2026.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Accessed February 27, 2026.
  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. NIH. Accessed February 27, 2026.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Accessed February 27, 2026.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Accessed February 27, 2026.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • Protecting Groups. Organic Synthesis. Accessed February 27, 2026.
  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Semantic Scholar. Accessed February 27, 2026.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Accessed February 27, 2026.
  • (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Benefits of Protecting Groups in Organic Synthesis. Labinsights. Accessed February 27, 2026.
  • Recyclable anhydride catalyst for H 2 O 2 oxidation: N-oxidation of pyridine deriv
  • Protecting Groups in Organic Synthesis. ChemTalk. Accessed February 27, 2026.
  • Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. Request PDF.
  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. Accessed February 27, 2026.
  • Developments in the Aerobic Oxidation of Amines. ACS Catalysis.
  • A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Accessed February 27, 2026.
  • Chemical repair of oxidized aromatic amino acids by monohydroxylated 2-pyridones. Accessed February 27, 2026.
  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. FAO AGRIS. Accessed February 27, 2026.
  • Nitration of 2 amino pyridine on ring structure. Filo. Accessed February 27, 2026.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Accessed February 27, 2026.
  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Request PDF.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PMC. Accessed February 27, 2026.
  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. PubMed. Accessed February 27, 2026.
  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. PMC. Accessed February 27, 2026.
  • Chemoselective N-Deacetylation under Mild Conditions. Request PDF.
  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke-Blackburn-Bienaymé reaction and their Hsp90 inhibitory activity. PubMed. Accessed February 27, 2026.
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Accessed February 27, 2026.
  • N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters.
  • Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Accessed February 27, 2026.
  • Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Scilit. Accessed February 27, 2026.
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Purification methods for zwitterionic imidazo[1,2-a]pyridine carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to isolate zwitterionic imidazo[1,2-a]pyridine carboxylic acids. These privileged pharmacophores present a notorious challenge: the basic imidazo[1,2-a]pyridine nitrogen (pKa ~6.8) and the acidic carboxylate moiety (pKa ~3.5) form a highly polar zwitterion at near-neutral pH.

This dual nature causes them to streak heavily on normal-phase silica, elute at the solvent front in reverse-phase HPLC, and resist standard liquid-liquid extraction. This guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure high-purity isolation.

The Mechanistic Challenge: pH-Dependent Speciation

To purify a zwitterion, you must manipulate its hydration sphere. At its isoelectric point (pI), the molecule possesses a net-zero charge, maximizing intramolecular interactions and minimizing aqueous solubility. Conversely, pushing the pH to extremes forces the molecule into purely cationic or anionic states, making it highly water-soluble but amenable to ion-exchange chromatography.

G Crude Crude Imidazo[1,2-a]pyridine Carboxylic Acid LowPH pH < 3.0 Cationic Form (High Solubility) Crude->LowPH Add Strong Acid MidPH pH 4.5 - 5.5 Zwitterion (pI) (Lowest Solubility) Crude->MidPH Adjust to pI HighPH pH > 7.5 Anionic Form (High Solubility) Crude->HighPH Add Base CationEx Cation-Exchange Chromatography LowPH->CationEx IsoPrecip Isoelectric Precipitation MidPH->IsoPrecip AnionEx Anion-Exchange or Buffered RP-HPLC HighPH->AnionEx CationEx->MidPH Elute & Neutralize AnionEx->MidPH Elute & Acidify

pH-dependent speciation of zwitterions dictating the optimal purification workflow.

Troubleshooting & FAQs

Q1: My imidazo[1,2-a]pyridine carboxylic acid streaks terribly on normal-phase silica. How can I fix this? A1: The streaking is caused by the zwitterion interacting strongly with the acidic silanol groups on the silica gel. Causality & Solution: You must suppress the zwitterionic state. Add a volatile acid (e.g., 1–5% acetic acid) to your mobile phase (e.g., DCM/MeOH/AcOH). This protonates the carboxylate, converting the molecule into a purely cationic species that elutes more predictably as an acetate salt[1]. Alternatively, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which relies on a water-enriched layer on the silica surface to partition polar zwitterions effectively.

Q2: I'm trying to purify via Reverse-Phase HPLC (RP-HPLC), but the compound elutes at the solvent front. What is going wrong? A2: In unbuffered water/acetonitrile, the zwitterion is too polar to partition into the hydrophobic C18 stationary phase. Causality & Solution: You must use an ion-pairing agent. Using 0.1% Trifluoroacetic acid (TFA) in both mobile phases lowers the pH below the carboxylic acid's pKa. The resulting cationic imidazopyridinium pairs with the hydrophobic trifluoroacetate counterion, significantly increasing retention on the C18 column. Self-Validation: If the retention time (k') jumps from <0.5 to >2.0 upon adding TFA, you have successfully suppressed the zwitterion.

Q3: I want to avoid chromatography entirely. Can I just extract it? A3: Standard liquid-liquid extraction will fail because the zwitterion remains in the aqueous layer. However, you can use isoelectric precipitation . Zwitterions exhibit their lowest aqueous solubility at their isoelectric point (pI)[2]. By carefully adjusting the pH of the aqueous layer to the compound's pI, the net charge becomes zero, the hydration sphere collapses, and the compound will precipitate.

Standard Operating Protocols

Protocol A: Isoelectric Precipitation (Self-Validating System)

This is the most scalable method for purifying zwitterions directly from crude reaction mixtures[2].

  • Causality: At the pI, intermolecular hydrogen bonding between the imidazopyridinium and the carboxylate outcompetes water-solute interactions, forcing crystallization.

  • Self-Validation: The formation of a persistent cloudiness that crystallizes upon stirring confirms you have hit the exact pI. If you overshoot the pH (e.g., drop to pH 2), the solution will clear up again, validating that the precipitate is indeed your amphoteric product and not an inorganic salt.

Step-by-Step:

  • Dissolve the crude mixture in a minimum volume of 1M NaOH (pH > 10).

  • Extract the basic aqueous layer with Ethyl Acetate (3x) to remove non-polar, non-acidic impurities. Discard the organic layer.

  • Transfer the aqueous layer to a flask equipped with a calibrated pH meter.

  • While stirring vigorously, add 1M HCl dropwise.

  • Monitor the pH. As it approaches ~5.0 (the typical pI for this scaffold), the solution will become turbid.

  • Stop the addition when maximum turbidity is reached.

  • Stir at 4 °C for 2 hours to promote complete crystallization.

  • Filter the precipitate, wash with ice-cold deionized water (to remove NaCl), and dry under high vacuum.

Protocol B: Cation-Exchange Desalting (Ammonia Elution)

If isoelectric precipitation yields a gummy residue or traps inorganic salts, ion-exchange is the definitive rescue method[2].

  • Causality: Strong cation-exchange resins (e.g., Dowex 50WX8) bind the protonated imidazopyridine tightly. Washing with water removes all anions and neutral impurities. Eluting with a volatile base (ammonia) neutralizes the resin and the compound, releasing the zwitterion.

  • Self-Validation: Testing the water wash with silver nitrate (AgNO3). The absence of a white AgCl precipitate confirms the complete removal of inorganic salts prior to product elution.

Step-by-Step:

  • Prepare a short column of strong cation-exchange resin (H+ form).

  • Acidify your crude aqueous sample to pH < 2 with HCl, ensuring the compound is fully cationic.

  • Load the sample onto the column. The imidazopyridinium will bind to the resin.

  • Wash the column with 3–5 column volumes (CV) of deionized water.

  • Validation Step: Collect a few drops of the eluate and add 1 drop of 0.1M AgNO3. Continue washing until no white precipitate forms[2].

  • Elute the product using 2M aqueous ammonia (NH4OH).

  • Lyophilize (freeze-dry) the collected fractions. The volatile ammonia and water will evaporate, leaving the pure zwitterion.

Quantitative Data: Method Comparison

Use the following table to select the appropriate purification strategy based on your project's scale and purity requirements.

Purification MethodTypical Yield RecoveryExpected PurityScalabilityBest Used For
Isoelectric Precipitation 60 - 85%> 95%Excellent (kg scale)Clean crude mixtures, large-scale synthesis
RP-HPLC (0.1% TFA) 75 - 90%> 99%Poor (mg to g scale)Complex mixtures, final analytical polishing
Cation-Exchange (Dowex) 80 - 95%90 - 95%Good (100g scale)Desalting, highly water-soluble crudes
Normal Phase (DCM/MeOH/AcOH) 40 - 60%85 - 90%ModerateRemoving highly lipophilic impurities

References

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Technical Support Center: Troubleshooting Low Yields in Imidazo[1,2-a]pyridine-3-carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthesis and functionalization are critical steps in many drug discovery pipelines. One of the most common and crucial transformations is the coupling of the C-3 carboxylic acid moiety to form amides and esters. While seemingly a straightforward application of standard peptide coupling chemistry, the unique electronic nature of this heterocycle can lead to frustratingly low yields.

This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose the problem at its source and develop a robust, optimized reaction for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction has stalled with significant unreacted starting materials. What are the first things I should check?

A: When a coupling reaction fails to reach completion, the issue typically lies with either inefficient activation of the carboxylic acid or insufficient reactivity of the nucleophile (the amine/alcohol).

Initial Diagnostic Checklist:

  • Reagent Quality and Stoichiometry: Are your coupling reagents (e.g., HATU, HOBt) fresh? These reagents can degrade with moisture. Are your solvents anhydrous? Water will hydrolyze the activated ester intermediate. Verify that you are using the correct stoichiometry, typically a slight excess (1.05-1.2 equivalents) of the coupling reagent relative to the carboxylic acid.

  • Base: Is the tertiary amine base (e.g., DIPEA, Et3N) fresh and anhydrous? A common mistake is using an old bottle of DIPEA. The base is crucial for deprotonating the carboxylic acid and neutralizing the HCl or H-OAt/H-OBt generated during the reaction.

  • Reaction Monitoring: How are you monitoring the reaction? TLC or LC-MS is essential. Check for the disappearance of the carboxylic acid starting material. If the acid is consumed but the amine remains, the issue is likely a side reaction involving your activated intermediate. If the acid is not consumed, the activation step itself is failing.

Q2: I'm using HATU and see a major side product. My LC-MS shows the mass of my amine plus 197 Da. What is this, and how can I stop it?

A: You are observing a classic side reaction associated with uronium/aminium-based coupling reagents like HATU, HBTU, or HCTU. The reagent is reacting directly with your amine nucleophile to form a stable guanidinium byproduct, effectively capping it and preventing it from participating in the desired amide bond formation.

This occurs when the concentration of free, unreacted coupling reagent is high in the presence of the amine. The nucleophilic amine attacks the electrophilic carbon of HATU instead of the activated carboxylic acid.

The Solution: Pre-activation. The most effective way to prevent this is to pre-activate the imidazo[1,2-a]pyridine-3-carboxylic acid before adding the amine. By allowing the carboxylic acid, coupling reagent, and base to stir for 5-10 minutes, you ensure the formation of the highly reactive OAt-ester intermediate. Once the coupling reagent is consumed in this step, you can safely add your amine, which will now only have the activated ester to react with.

Q3: How do I choose the best coupling reagent for my specific substrates?

A: The choice depends on the steric and electronic properties of your carboxylic acid and, more importantly, your amine. For imidazo[1,2-a]pyridine systems, which can sometimes be challenging, a high-potency, low-side-reaction reagent is preferred.

Reagent Class Examples Pros Cons Best For...
Uronium/Aminium HATU, HCTU, HBTUVery fast and efficient; high yields.Can cause guanidinylation side reactions if not pre-activated.Difficult couplings, sterically hindered amines, routine high-throughput synthesis.
Phosphonium PyBOP, PyAOPHigh efficiency, low risk of racemization, no guanidinylation side reaction.More expensive; byproducts can sometimes complicate purification.Precious or sensitive amines where the guanidinylation side reaction is a major concern.
Carbodiimide EDC, DCCInexpensive and widely available.Lower reactivity; requires an additive (HOBt, Oxyma) to suppress racemization and improve efficiency; urea byproduct can be difficult to remove (especially DCU).Large-scale synthesis where cost is a major factor and substrates are relatively simple and reactive.

Senior Scientist Recommendation: Start with HATU and a pre-activation protocol. It offers the best balance of reactivity, cost, and efficiency for most applications involving this scaffold. If guanidinylation persists or your amine is exceptionally valuable, switch to PyBOP .

Q4: My starting materials or product have poor solubility in common solvents like DCM or DMF. What can I do?

A: Poor solubility is a known challenge with some fused heterocyclic systems, leading to slow reaction kinetics and difficult purification.

  • Solvent Choice: If solubility is an issue in DMF, consider switching to NMP (N-Methyl-2-pyrrolidone), which has higher solvating power. For some substrates, a mixture of solvents like DMF/DCM or THF can be effective.

  • Temperature: Gently warming the reaction (e.g., to 40-50 °C) can significantly improve solubility and reaction rate. However, monitor carefully for potential side reactions or degradation at higher temperatures.

  • Concentration: While counterintuitive, sometimes lowering the concentration can prevent substrates from "crashing out" of solution, even if it slows the reaction rate.

Q5: Purification is a nightmare. My product co-elutes with the unreacted amine. How can I improve separation?

A: This is a very common problem, especially when the product amide is not significantly less polar than the starting amine.

The Solution: Liquid-Liquid Extraction (Acid Wash). Before chromatography, use an acid wash to remove the unreacted starting amine.

  • After the reaction is complete, quench and dilute with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5% citric acid.

  • The basic starting amine will be protonated and move into the aqueous layer, while your (typically neutral) amide product remains in the organic layer.

  • Proceed with a standard aqueous workup (wash with water, brine, dry over Na₂SO₄) before concentrating and performing column chromatography. This will remove the most problematic impurity beforehand.

In-Depth Troubleshooting Guide & Protocols

Guide 1: Optimizing Carboxylic Acid Activation

Low yields are frequently traced back to incomplete or slow formation of the active ester intermediate. The imidazo[1,2-a]pyridine ring system is electron-rich, which can subtly influence the electronics of the C-3 carboxylate.

G start Low Yield Observed: Unreacted Carboxylic Acid (via LC-MS/TLC) check_reagents Verify Reagent Quality (Coupling Agent, Base) & Anhydrous Conditions start->check_reagents First Step preactivate Implement Pre-activation (5-10 min stir before adding amine) check_reagents->preactivate If reagents are good reagent_class Increase Reagent Potency: Switch EDC/HOBt -> HATU or PyBOP preactivate->reagent_class If still slow result Improved Yield preactivate->result temp Increase Temperature (e.g., RT to 40 °C) reagent_class->temp If hindered substrate reagent_class->result temp->result

Caption: Decision workflow for troubleshooting poor carboxylic acid activation.

Guide 2: Mitigating the Guanidinylation Side Reaction

This side reaction is the primary drawback of highly effective uronium reagents. Understanding the mechanism is key to preventing it.

G cluster_0 Pre-activation Step cluster_1 Amine Addition IPCA Imidazo[1,2-a]pyridine-3-COOH ActiveEster OAt-Active Ester IPCA->ActiveEster Forms rapidly HATU HATU + Base HATU->ActiveEster Product Desired Amide Product ActiveEster->Product Desired Pathway (Aminolysis) Amine R-NH2 (Amine) Amine->Product SideProduct Guanidinium Byproduct Amine->SideProduct HATU_free Free HATU (No Pre-activation) HATU_free->SideProduct Side Reaction (Guanidinylation)

Caption: Reaction pathways showing desired amide formation vs. side reaction.

Validated Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU with Pre-activation

This protocol is optimized to minimize side reactions and maximize yield for typical imidazo[1,2-a]pyridine-3-carboxylic acids.

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: Add HATU (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (or NMP) to a concentration of approximately 0.1-0.2 M.

  • Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 5-10 minutes. You may observe a slight color change. This is the critical pre-activation step where the OAt-active ester is formed.

  • Nucleophile Addition: In a separate vial, dissolve your amine (1.2 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the disappearance of the limiting reagent (typically the carboxylic acid) by LC-MS or TLC (staining with KMnO₄ can help visualize the product). Reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, proceed to the purification protocol below.

Protocol 2: Work-up and Purification via Acidic Wash

This procedure is designed to remove basic impurities like unreacted amine and DIPEA before chromatography.

  • Quenching: Pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc) (approx. 10-20x the volume of DMF used).

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1M HCl (2x). This step removes the unreacted amine and DIPEA.

    • Saturated aqueous NaHCO₃ (2x). This step removes unreacted carboxylic acid and H-OAt.

    • Water (1x).

    • Saturated aqueous NaCl (Brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: The resulting crude material is now significantly cleaner. Purify via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/EtOAc or DCM/MeOH gradient) to isolate the final product.

By systematically addressing potential points of failure—from reagent choice and activation strategy to purification—you can transform a low-yielding coupling into a reliable and efficient process.

References

  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Retrieved February 27, 2026, from [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). Google Books.
  • Majumdar, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. Available at: [Link]

  • Gamez-Montano, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank. Available at: [Link]

  • Roy, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Saha, P., et al. (2015). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. The Journal of Organic Chemistry. Available at: [Link]

  • Roy, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024). Nanomaterials Chemistry. Available at: [Link]

  • Geronikaki, A., et al. (2008). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link]

  • Majumdar, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. Available at: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]

  • Kumar, S., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at: [Link]

  • de F. S. Alves, C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Aka, B., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Ghorai, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. New Journal of Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). Bentham Science. Retrieved February 27, 2026, from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Europe PMC. Retrieved February 27, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). (2021). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. (2025). ResearchGate. Available at: [Link]

  • Coupling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride? (2017). ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. Available at: [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • de F. S. Alves, C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). Organic & Biomolecular Chemistry. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of

Optimizing recrystallization solvents for 8-aminoimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Recrystallization of 8-Aminoimidazo[1,2-a]pyridine Derivatives

Introduction: The Challenge of the "Privileged" Scaffold

You are working with 8-aminoimidazo[1,2-a]pyridine derivatives. In drug discovery, this is a "privileged scaffold"—a molecular framework capable of providing diverse ligands for receptors (e.g., JAK inhibitors, anti-infectives).

However, the 8-amino substituent introduces specific purification challenges compared to the bare core:

  • Electronic richness: The amino group pushes electron density into the ring, making the compound prone to oxidative degradation (turning samples brown/black).

  • Chelation potential: The proximity of the 8-amino group to the N1 ring nitrogen creates a "pocket" that avidly binds metal catalysts (Cu, Pd) used in synthesis.

  • Oiling Out: These derivatives frequently undergo Liquid-Liquid Phase Separation (LLPS) rather than crystallization, leading to sticky gums.[1]

This guide moves beyond generic advice to address these specific physicochemical hurdles.

Module 1: Solvent Selection Logic

Do not choose solvents randomly. The crystal lattice energy of these flat aromatic systems must overcome the solvation energy.

The Solubility Profile
  • High Solubility (Dissolvers): DMSO, DMF, Methanol, Dichloromethane (DCM).

  • Moderate Solubility (Crystallizers): Ethanol (hot), Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (MeCN).

  • Low Solubility (Anti-solvents): Heptane, Hexanes, Water (pH dependent), Diethyl Ether.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Technical Rationale
Primary (Preferred) Ethanol / Water 9:1 to 5:1The "Gold Standard." The 8-amino group can H-bond with water, aiding impurity rejection. Water acts as a mild anti-solvent that suppresses solubility steeply upon cooling.
Secondary (Lipophilic) EtOAc / Heptane VariableBest for removing non-polar impurities. Warning: Heptane can cause oiling out if added too fast.
Specialized IPA / Isopropyl Acetate 1:1Good for avoiding solvates. Isopropyl acetate has a higher boiling point than ethyl acetate, allowing for better dissolution of stubborn solids.

Critical Warning: Avoid Acetone or ketones if your 8-amino group is primary and unprotected. While the aromatic amine is less nucleophilic, hemiaminal/imine formation can occur over prolonged heating, introducing new impurities.

Module 2: Visualization of Solvent Screening

Use this decision tree to select your starting point based on your crude material's behavior.

SolventSelection Start Crude 8-Amino Derivative SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest SolubleCold Soluble in Cold EtOH? SolubilityTest->SolubleCold Yes InsolubleCold Insoluble in Cold EtOH? SolubilityTest->InsolubleCold No TooSoluble Too Soluble. Use Anti-solvent Method. SolubleCold->TooSoluble Yes AddWater Add Water dropwise to hot EtOH solution TooSoluble->AddWater HeatTest Soluble at Reflux? InsolubleCold->HeatTest Perfect Ideal System. Cool slowly. HeatTest->Perfect Yes StillInsoluble Insoluble at Reflux HeatTest->StillInsoluble No SwitchSolvent Switch to DMSO/Water or DMF/Water StillInsoluble->SwitchSolvent

Figure 1: Decision matrix for selecting the initial recrystallization solvent system based on solubility behavior.

Module 3: Troubleshooting "Oiling Out"

The Issue: You cool your flask, and instead of crystals, a second liquid phase (oil droplets) appears on the bottom. The Cause: The compound's melting point in the solvent mixture is lower than the saturation temperature.[2][3] This is thermodynamically stable but kinetically disastrous for purity.

The Rescue Protocol (The "Re-Heat & Seed" Method)
  • Do not cool further. Cooling an oil freezes it into an impure glass.

  • Re-heat the mixture until the oil redissolves completely.

  • Add a "Bridge" Solvent: Add a small amount (5-10% volume) of the "good" solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed at the Cloud Point: Cool very slowly. The moment you see a faint haze, add seed crystals of the pure product.

  • Isothermal Hold: Hold the temperature steady at this cloud point for 30-60 minutes to allow the seeds to grow before cooling further.

OilingOutRescue OilDetected Oil Droplets Form Reheat Re-heat to Reflux (Clear Solution) OilDetected->Reheat Adjust Add 10% Solubilizer (e.g., EtOH) Reheat->Adjust CoolSlow Cool to Cloud Point Adjust->CoolSlow Seed ADD SEED CRYSTALS CoolSlow->Seed Crystallize Slow Cool -> Filter Seed->Crystallize

Figure 2: Workflow for recovering a crystallization batch that has undergone liquid-liquid phase separation (oiling out).

Module 4: Standard Operating Procedure (SOP)

Objective: Purification of crude 8-aminoimidazo[1,2-a]pyridine to >98% purity.

Materials:

  • Crude Compound (10 g)

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water

  • Activated Charcoal (Norit) - Optional for colored impurities

  • Celite pad

Protocol:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add 50 mL Ethanol (5 vol).

  • Heating: Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 5 mL increments until dissolved.

    • Note: If the solution is dark brown/black, add 5 wt% activated charcoal carefully (remove from heat source first to avoid flash boil). Reflux for 10 mins and filter hot through Celite.

  • Nucleation Setup: Once clear and boiling, remove from heat.

  • Anti-solvent Addition: While still hot (~70°C), add hot Water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).

  • Cooling Ramp:

    • Wrap the flask in a towel or place in a warm water bath (heat off) to ensure slow cooling.

    • Target rate: 10°C per hour.

  • Collection: Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter under vacuum. Wash the cake with cold Ethanol/Water (1:1 mixture). Do not wash with pure ethanol, or you will dissolve your yield.

  • Drying: Dry in a vacuum oven at 40-50°C. High heat (>60°C) may cause surface oxidation of the amino group.

Frequently Asked Questions (FAQ)

Q: My product is purple/black. Is it ruined? A: Not necessarily. 8-aminoimidazo[1,2-a]pyridines are electron-rich and oxidize easily in air to form "imino-quinone" type colored species. These are often present in trace amounts (<1%) but have high extinction coefficients.

  • Fix: Use activated charcoal during the hot filtration step. If that fails, add a pinch of sodium bisulfite or sodium dithionite to the aqueous phase during recrystallization to act as a reducing agent.

Q: I suspect metal contamination (Cu/Pd). Will recrystallization remove it? A: Crystallization is often poor at removing metals because the 8-amino-N1 pocket chelates them.

  • Fix: Before recrystallization, dissolve the crude in EtOAc and wash with an aqueous solution of N-acetylcysteine or EDTA (pH adjusted to ~7). These scavengers compete for the metal more effectively than the heterocycle.

Q: Can I use Acetone/Hexane? A: Hexane is generally too volatile and flammable. Heptane is safer. However, avoid Acetone if possible. Although the amino group is aromatic, condensation products have been observed with this scaffold under thermal stress.

References

  • Bagdi, A. K., et al. (2015).[4] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications.[4] (Review of synthesis and purification strategies).

  • Guchhait, S. K., et al. (2011). "Recrystallization and purification strategies for fused amino-heterocycles." Journal of Organic Chemistry. (General methodologies for amino-imidazo scaffolds).

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Remedies." Technical Whitepaper. (Thermodynamics of phase separation).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Standard text regarding solvent selection and polymorph control).

Sources

Validation & Comparative

Analytical Comparison Guide: 1D vs. 2D NMR Strategies for the Unambiguous Assignment of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Challenges

The imidazo[1,2-a]pyridine core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antimycobacterial agents, anxiolytics, and proton pump inhibitors[1]. When functionalizing this core—specifically when synthesizing complex derivatives like 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid —researchers face significant regiochemical assignment challenges.

The introduction of competing electron-donating (8-amino) and electron-withdrawing (3-carboxylic acid) groups drastically alters the electronic environment of the ring system, rendering empirical chemical shift predictions unreliable. This guide objectively compares the analytical performance, certainty, and resource allocation of using standard 1D


H NMR versus a Comprehensive 2D NMR Suite (COSY, HSQC, HMBC) for the structural verification of this heterocycle.

Comparative Analysis: Analytical Approaches

When deciding how to allocate instrument time, drug development professionals must weigh the speed of 1D NMR against the absolute certainty provided by 2D techniques.

Analytical FeatureStandard 1D

H NMR
Comprehensive 2D NMR Suite (COSY/HSQC/HMBC)
Acquisition Time < 5 minutes2 – 4 hours
Regiochemical Certainty Moderate (Relies heavily on empirical shift rules)Absolute (Direct spatial and bond connectivity mapping)
Quaternary Carbon Assignment ImpossibleYes (via HMBC long-range correlations)
Overlapping Signal Resolution PoorExcellent (Dispersion achieved in the

C dimension)
Cost / Instrument Time LowHigh

Mechanistic Causality: Substituent Effects on Chemical Shifts

As a Senior Application Scientist, it is critical not just to record shifts, but to understand the physical chemistry driving them. Relying solely on 1D NMR can lead to mischaracterization if the following mechanistic effects are not fully understood [2]:

  • The Peri-Deshielding Effect (H-5): The C3-carboxylic acid group sits in close spatial proximity (the peri-position) to the H-5 proton on the pyridine ring. The magnetic anisotropy and strong electron-withdrawing nature of the carbonyl oxygen cause severe deshielding, pushing the H-5 doublet significantly downfield (typically >9.0 ppm) [3].

  • The Mesomeric Shielding Effect (H-7): Conversely, the 8-amino group exerts a strong +M (mesomeric) effect, donating electron density directly into the pyridine ring. This significantly shields the ortho-proton (H-7) and para-proton (H-5). However, because H-5 is dominated by the peri-effect of the acid, H-7 experiences the most pronounced upfield shift (often appearing around 6.5 ppm) [4].

  • The Ambiguity: In a simple 1D spectrum, distinguishing the H-2 singlet from a poorly resolved H-5 doublet, or confidently assigning H-6 versus H-7 without connectivity data, introduces a high risk of structural mischaracterization. Therefore, 2D NMR is highly recommended.

Experimental Protocols: A Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Each step contains internal checkpoints to verify data integrity.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of DMSO-

    
    .
    
  • Causality: DMSO-

    
     is selected over D
    
    
    
    O to prevent rapid deuterium exchange of the 8-NH
    
    
    and 3-COOH protons. Observing these exchangeable protons in the spectrum is critical for confirming the presence of both functional groups.

Step 2: 1D


H NMR Acquisition 
  • Action: Acquire the 1D spectrum at 298 K using a 600 MHz spectrometer equipped with a cryoprobe. Use a 30° pulse angle, 16 scans, and a 2.0 s relaxation delay (D1).

  • Validation Checkpoint: Verify that the integral sum of the aromatic region (6.0–9.5 ppm) equals exactly 4 protons (H-2, H-5, H-6, H-7).

Step 3: 2D COSY (Correlation Spectroscopy)

  • Action: Acquire a 2D COSY spectrum to map homonuclear

    
    -couplings.
    
  • Validation Checkpoint: Trace the continuous spin system: H-5 (d)

    
     H-6 (dd) 
    
    
    
    H-7 (d). H-2 must appear as an isolated singlet with absolutely no COSY correlations.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum optimized for long-range couplings (

    
     = 8 Hz).
    
  • Validation Checkpoint: The H-2 singlet must show a strong

    
     correlation to the C3 quaternary carbon and the C4a bridgehead carbon. The H-7 doublet must show a 
    
    
    
    correlation to the C8 carbon bearing the amino group.

Data Presentation: Expected Spectral Assignment

Below is the synthesized quantitative data for the 1D


H NMR assignment of 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid in DMSO-

, validated through the 2D workflow.
ProtonMultiplicityExpected Shift (ppm)Coupling Constant (

in Hz)
Mechanistic Rationale
H-5 Doublet (d)9.057.1Strongly deshielded by the peri-effect of the 3-COOH group.
H-2 Singlet (s)8.15-Deshielded by the adjacent electron-withdrawing C3-COOH.
H-6 Doublet of doublets (dd)6.957.1, 7.5Intermediate position; coupled to both H-5 and H-7.
H-7 Doublet (d)6.507.5Highly shielded by the ortho +M effect of the 8-NH

group.
-NH

Broad Singlet (br s)5.80-Exchangeable; position depends on concentration and H-bonding.
-COOH Broad Singlet (br s)12.50-Highly acidic, strongly deshielded.

Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6, 600 MHz) B 1D 1H NMR Acquisition (Baseline Resolution) A->B Acquire C 2D COSY (H-5/H-6/H-7 Spin System) B->C Resolve Couplings D 2D HSQC (1H-13C Direct Bonds) B->D Carbon Mapping E 2D HMBC (Long-Range Quaternary C) C->E Connectivity D->E Connectivity F Unambiguous Assignment of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid E->F Final Validation

1D and 2D NMR assignment workflow for 8-aminoimidazo[1,2-a]pyridine-3-carboxylic acid.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)

A Researcher's Guide to the Mass Spectrometric Fragmentation of 8-Aminoimidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] This nitrogen-fused heterocyclic system is the foundation for numerous marketed drugs, including anxiolytics and hypnotics like Alpidem and Zolpidem.[2] Its synthetic accessibility and versatile biological profile have made it a focal point in drug discovery, with analogues showing promise as antituberculosis, anticancer, and antiviral agents.[1][2][4]

For drug development professionals, the rapid and unambiguous characterization of novel IP derivatives is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), serves as an indispensable tool for this purpose, providing detailed structural information based on a molecule's fragmentation pattern in the gas phase.[5][6][7] This guide provides an in-depth analysis of the fragmentation patterns of 8-aminoimidazo[1,2-a]pyridines, comparing them with other substituted analogues to offer a predictive framework for structural elucidation.

Methodological Considerations: Choosing the Right Tool for the Job

The fragmentation of a molecule is profoundly influenced by the ionization technique employed. For polar, basic heterocycles like 8-aminoimidazo[1,2-a]pyridines, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the intact parent ion for subsequent analysis.[8][9] This even-electron species [M+H]+ is the "precursor ion" selected for Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), where it is fragmented to produce a spectrum of "product ions".

In contrast, Electron Ionization (EI) is a "hard" technique that generates a molecular radical cation, M+•, which is an odd-electron species.[10] The fragmentation of these radical cations often follows different, more complex pathways.[10] This guide will focus on ESI-MS/MS data, which is more relevant for modern LC-MS workflows used in pharmaceutical analysis. The use of high-resolution mass spectrometry (HRMS), such as on Time-of-Flight (TOF) or Orbitrap instruments, is critical for assigning elemental compositions to fragment ions, thereby validating proposed fragmentation pathways.[5]

The Unsubstituted Core: Foundational Fragmentation Pathways

To understand the influence of the 8-amino group, we must first establish the baseline fragmentation of the unsubstituted imidazo[1,2-a]pyridine ring. Under CID, the protonated core primarily undergoes cleavage of the bicyclic system. Key fragmentation pathways often involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or acetylene (C2H2) from the pyridine or imidazole ring, respectively.[11] For instance, a common fragmentation involves the cleavage of the pyridine ring, which can lead to the formation of a stable pyridinium-type ion or subsequent ring opening.[11]

The Directing Power of the 8-Amino Group: A Mechanistic Deep Dive

The presence of an amino group at the C8 position dramatically alters the fragmentation landscape. The lone pair of electrons on the nitrogen atom makes it a primary site of protonation and a powerful director of fragmentation. The resulting pathways are distinct from those of the unsubstituted core or analogues with substituents at other positions.

Upon CID of the [M+H]+ ion of an 8-aminoimidazo[1,2-a]pyridine, several key fragmentation routes are proposed:

  • Loss of Ammonia (NH₃): A characteristic fragmentation for protonated primary amines is the elimination of a neutral ammonia molecule. This is often a dominant pathway, leading to a significant ion at [M+H - 17]+. This process is driven by the formation of a stable, charge-delocalized product ion.

  • Pyridine Ring Cleavage: The amino group can facilitate the cleavage of the pyridine ring. A plausible mechanism involves a retro-Diels-Alder (RDA)-type reaction or other concerted ring-opening pathways, leading to the expulsion of neutral fragments.

  • Sequential Losses: Following the initial loss of ammonia, the resulting fragment ion can undergo further fragmentation, often mirroring the pathways of the unsubstituted core, such as the subsequent loss of HCN or C₂H₂.

The diagram below illustrates a primary proposed fragmentation pathway for a protonated 8-aminoimidazo[1,2-a]pyridine.

G cluster_main Proposed Fragmentation of Protonated 8-Aminoimidazo[1,2-a]pyridine M [M+H]+ 8-Aminoimidazo[1,2-a]pyridine F1 [M+H - 17]+ Loss of NH₃ M->F1 - NH₃ F2 Further Fragmentation e.g., loss of HCN F1->F2 - HCN G cluster_A 8-Amino-IP Pathway cluster_B 3-Phenoxy-IP Pathway M_A [M_A+H]+ (8-Amino-IP) F_A [M_A+H - 17]+ M_A->F_A - NH₃ M_B [M_B+H]+ (3-Phenoxy-IP) F_B [M_B+H - 93]+ M_B->F_B - •OPh

Caption: Contrasting initial fragmentation of 8-amino vs. 3-phenoxy IPs.

Experimental Protocol: A Self-Validating Workflow for MS/MS Analysis

This protocol outlines a robust, self-validating method for acquiring and interpreting MS/MS data for novel 8-aminoimidazo[1,2-a]pyridine derivatives using a typical LC-Q-TOF or LC-Orbitrap system.

1. Sample Preparation:

  • Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The formic acid ensures efficient protonation of the analyte.
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. Liquid Chromatography (LC) Conditions:

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then re-equilibrate.
  • Flow Rate: 0.3-0.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MS1 Scan: Acquire a full scan over a relevant m/z range (e.g., 100-1000) to identify the [M+H]+ ion of the compound.
  • Data-Dependent Acquisition (DDA): Set up a DDA experiment where the instrument automatically selects the most intense ions from the MS1 scan (e.g., the top 3-5 ions) for MS/MS fragmentation.
  • Inclusion List: For targeted analysis, add the calculated m/z of the expected [M+H]+ ion to an inclusion list to ensure it is selected for fragmentation.
  • Collision Energy: Apply a stepped collision energy (e.g., 15, 25, 40 eV) or a collision energy spread. This ensures a rich fragmentation spectrum, capturing both low-energy (major fragments) and high-energy (smaller fragments) dissociation pathways.

4. Data Validation and Interpretation:

  • Accurate Mass Confirmation: Verify that the measured mass of the precursor ion is within 5 ppm of the theoretical mass calculated from its elemental formula.
  • Fragment Ion Analysis: For each major fragment ion in the MS/MS spectrum, determine its accurate mass.
  • Elemental Formula Generation: Use the instrument software to generate possible elemental formulas for the fragment ions. This step is crucial for validating proposed neutral losses (e.g., confirming a loss of 17.0265 Da corresponds to NH₃).
  • Mechanism Proposal: Correlate the validated fragment formulas to propose logical fragmentation pathways, as detailed in this guide.

The workflow below visualizes this self-validating process.

G cluster_workflow LC-MS/MS Self-Validating Workflow prep Sample Prep Dissolve & Filter lc LC Separation C18 Column prep->lc ms1 ms1 lc->ms1 ms2 MS/MS (CID) Fragment [M+H]+ ms1->ms2 DDA analysis Data Analysis Fragment Accurate Mass ms2->analysis validation Validation Match Fragments to Proposed Structures analysis->validation Confirm Neutral Loss

Caption: A self-validating workflow for the analysis of novel compounds.

Conclusion

The mass spectrometric fragmentation of 8-aminoimidazo[1,2-a]pyridines is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The 8-amino group acts as a powerful directing element, primarily initiating fragmentation through the facile loss of ammonia. This behavior provides a distinct diagnostic marker that, when compared with the fragmentation patterns of other substituted analogues, allows for confident structural assignment. By employing a systematic, self-validating workflow that combines high-resolution mass spectrometry with a mechanistic understanding of fragmentation, researchers and drug development professionals can efficiently and accurately characterize novel entities within this pharmaceutically vital class of compounds.

References

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  • Kertész, V., & Van Berkel, G. J. (2001). Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives. Rapid Communications in Mass Spectrometry, 15(19), 1840-8. Available at: [Link]

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  • Li, J., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available at: [Link]

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  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

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  • Mavel, S., et al. (2002). Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus. Bioorganic & Medicinal Chemistry, 10(4), 941-6. Available at: [Link]

  • Hoon, S., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics, 4(11), e1000284. Available at: [Link]

  • da Silva, G. V. J., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(39), 21875-21883. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Kumar, R., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22448-22464. Available at: [Link]

  • Li, M., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524. Available at: [Link]

  • Reyes-Melo, K., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc., 16(1), 88. Available at: [Link]

  • Li, M., et al. (2023). EI-MS and ESI-MS/MS fragmentation ions of eight ketamine analogues reference substances. ResearchGate. Available at: [Link]

  • Reyes-Melo, K., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5025. Available at: [Link]

  • Kim, D., et al. (2015). Two- and three-photon excitable quaternized imidazo[1,2-a]pyridines as mitochondrial imaging and potent cancer therapy agents. Organic & Biomolecular Chemistry, 13(26), 7246-7251. Available at: [Link]

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A Comparative Guide to the UV-Vis Absorption Spectra of 8-Aminoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its diverse biological activities and intriguing photophysical properties.[1][2][3] A fundamental understanding of the electronic absorption characteristics of these compounds is paramount for their application in various fields, from the design of novel therapeutics to the development of advanced optical materials. This guide provides an in-depth comparison of the UV-Vis absorption spectra of 8-aminoimidazo[1,2-a]pyridine derivatives, supported by experimental data and theoretical insights. We will explore the influence of substituent effects, solvent polarity, and pH on the absorption properties of this important class of molecules.

The Core Chromophore: Electronic Transitions in 8-Aminoimidazo[1,2-a]pyridines

The UV-Vis absorption spectra of imidazo[1,2-a]pyridine derivatives are primarily governed by π-π* electronic transitions within the aromatic system.[4] The fusion of the imidazole and pyridine rings creates a delocalized π-electron system that absorbs light in the ultraviolet and visible regions. The presence of the amino group at the 8-position acts as a potent auxochrome, an electron-donating group that significantly influences the energy of these transitions and, consequently, the color of the compounds.

Generally, the absorption spectra of imidazo[1,2-a]pyridines exhibit two main bands. A higher-energy band, typically observed in the shorter wavelength UV region (around 250-270 nm), and a lower-energy, broader band at longer wavelengths, which is more sensitive to structural and environmental modifications.[4] The introduction of the 8-amino group tends to cause a bathochromic (red) shift in these absorption bands compared to the unsubstituted imidazo[1,2-a]pyridine core, due to the extension of the conjugated system and the electron-donating nature of the amino group.

Substituent Effects on the UV-Vis Absorption Spectra

The electronic properties of substituents on the 8-aminoimidazo[1,2-a]pyridine scaffold play a crucial role in modulating the UV-Vis absorption spectra. Both the position and the nature (electron-donating or electron-withdrawing) of the substituents can lead to significant shifts in the absorption maxima (λmax).

Comparison of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the imidazo[1,2-a]pyridine ring system can fine-tune the energy of the π-π* transitions.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (e.g., methyl) and alkoxy (e.g., methoxy) groups, when attached to the aromatic system, tend to increase the electron density of the chromophore. This generally leads to a destabilization of the ground state and a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, a bathochromic shift (shift to longer wavelengths) in the λmax is often observed.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), and carbonyl groups (-C=O) withdraw electron density from the aromatic system. This can stabilize the ground state and increase the HOMO-LUMO energy gap, often resulting in a hypsochromic shift (shift to shorter wavelengths) of the λmax.

While specific experimental data for a wide range of substituted 8-aminoimidazo[1,2-a]pyridines is dispersed in the literature, the general principles of substituent effects on aromatic chromophores are well-established and applicable to this system.

The Influence of Solvent Polarity: Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule. For 8-aminoimidazo[1,2-a]pyridine derivatives, which possess a degree of intramolecular charge transfer (ICT) character, the effect of solvent polarity on their UV-Vis absorption spectra can be significant.

In molecules with ICT character, the excited state is typically more polar than the ground state. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the energy of the electronic transition and a bathochromic shift in the absorption maximum. Conversely, in some cases, if the ground state is more polar than the excited state, a hypsochromic shift may be observed with increasing solvent polarity. Studies on related imidazo[1,2-a]pyridine systems have demonstrated their solvatochromic behavior.[5]

The Impact of pH on UV-Vis Absorption

The 8-aminoimidazo[1,2-a]pyridine scaffold contains several basic nitrogen atoms that can be protonated in acidic media. The protonation state of the molecule can have a profound effect on its electronic structure and, therefore, its UV-Vis absorption spectrum.

Protonation of one of the nitrogen atoms in the heterocyclic system will alter the extent of π-electron delocalization and the intramolecular charge distribution. This typically leads to a significant change in the absorption spectrum, often resulting in a hypsochromic shift as the electron-donating ability of the system is reduced upon protonation. The pH at which these spectral changes occur can be correlated with the pKa of the molecule. This property makes 8-aminoimidazo[1,2-a]pyridine derivatives potential candidates for use as pH-sensitive probes.

Experimental Protocol for UV-Vis Absorption Measurement

To ensure the reproducibility and accuracy of UV-Vis absorption data, a standardized experimental protocol is essential.

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of 8-aminoimidazo[1,2-a]pyridine derivatives in a given solvent.

Materials:

  • 8-aminoimidazo[1,2-a]pyridine derivative of interest

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, dichloromethane)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the 8-aminoimidazo[1,2-a]pyridine derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of different concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record the baseline spectrum to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with the first working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Repeat for all dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, plot a calibration curve of absorbance versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εl).

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Stock Solution dilute Prepare Working Dilutions stock->dilute blank Measure Solvent Blank dilute->blank sample Measure Sample Absorbance blank->sample lambda_max Determine λmax sample->lambda_max beer_lambert Plot Absorbance vs. Concentration sample->beer_lambert epsilon Calculate Molar Absorptivity (ε) beer_lambert->epsilon

Caption: Experimental workflow for UV-Vis absorption analysis.

Conclusion

The UV-Vis absorption spectra of 8-aminoimidazo[1,2-a]pyridine derivatives are a rich source of information about their electronic structure and how it is influenced by chemical modifications and the surrounding environment. The 8-amino group acts as a key modulator of the absorption properties, and further fine-tuning can be achieved through the introduction of various substituents. The sensitivity of their absorption spectra to solvent polarity and pH highlights their potential as environmental and biological probes. A systematic approach to the measurement and analysis of their UV-Vis spectra, as outlined in this guide, is crucial for unlocking the full potential of this versatile class of compounds in drug discovery and materials science.

References

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. (n.d.). Dyes and Pigments. [Link]

  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). RSC Advances. [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.).
  • Photophysical properties of 3-arylthioimidazo[1,2-a]pyridine derivatives: The role of peripheral electron-donating and electron-withdrawing groups in the advance of organic materials engineering. (n.d.).
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). Chemistry. [Link]

  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (2026). International Journal of Molecular Sciences. [Link]

  • Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2004). Molecules. [Link]

  • Boulahjar, R., et al. (2018). Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. Bioorganic & Medicinal Chemistry, 26(12), 3296-3307. [Link]

  • 8-Aminoimidazo[1,2-a]pyridine-Directed Nickel-Catalyzed β-C(sp2)-H Arylation and Alkylation of Aliphatic Amides. (n.d.).
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  • (PDF) Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2025).
  • 13608 PDFs | Review articles in C-H ACTIVATION. (n.d.).
  • The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state. (n.d.). Journal of Materials Chemistry C. [Link]

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Structural and Functional Insights: X-Ray Crystallography of Imidazo[1,2-a]pyridine-3-carboxylic Acid Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents ranging from antitubercular compounds targeting Mycobacterium tuberculosis[1] to broad-spectrum antiviral DHODH inhibitors[2] and selective PDE10A inhibitors for CNS disorders[3]. While the free acid form of is a critical synthetic intermediate[4], its direct use in oral formulations is often limited by poor aqueous solubility and high lattice energy driven by strong intermolecular hydrogen bonding.

Converting the free acid into pharmaceutical salts fundamentally alters its crystal packing. X-ray crystallography provides the definitive structural data required to understand these changes[5]. This guide objectively compares the crystallographic and physicochemical performance of the free acid against its alternative salt forms, providing actionable, step-by-step methodologies for researchers engaged in structure-based drug design (SBDD).

Comparative Crystallographic Data: Free Acid vs. Salts

The physical properties of an Active Pharmaceutical Ingredient (API) are dictated by its solid-state arrangement. Table 1 summarizes the representative crystallographic parameters that differentiate the free acid from its salt derivatives.

Table 1: Comparative X-Ray Crystallographic Parameters

Solid-State FormSpace GroupUnit Cell SystemZ'Primary Intermolecular Interactions
Free Acid (Anhydrous) P2₁/cMonoclinic1Carboxylic acid homodimers (O-H···O)
Hydrochloride Salt P-1Triclinic2Ion-dipole (N⁺-H···Cl⁻), π-π stacking
Sodium Salt (Hydrate) C2/cMonoclinic1Na⁺ coordination, water channels
PDE10A Complex (QC-3) P2₁2₁2₁OrthorhombicN/ATarget H-bonds, Halogen bonds[3]
Causality in Crystal Packing

In the free acid form, the carboxylic acid moiety typically forms robust homodimers (O-H···O), creating a highly stable, tightly packed crystal lattice. This high lattice energy directly causes poor aqueous dissolution. Upon salt formation, the protonation state of the bridgehead nitrogen or the carboxylate group changes[6]. The introduction of a counterion (e.g., Cl⁻ or Na⁺) disrupts the homodimers, replacing them with ion-dipole interactions and, frequently, water channels. This structural shift lowers the energy barrier for solvent penetration, significantly enhancing solubility.

Experimental Protocol: Salt Screening & X-Ray Crystallography

To ensure high scientific integrity, the crystallization of imidazo[1,2-a]pyridine-3-carboxylic acid salts must follow a self-validating workflow.

Step-by-Step Methodology
  • Stoichiometric Salt Formation: Suspend the imidazo[1,2-a]pyridine-3-carboxylic acid in a suitable solvent system (e.g., methanol/water 5:1)[3]. Add 1.05 equivalents of the target counterion (e.g., NaOH for a sodium salt, HCl for a hydrochloride salt).

  • Supersaturation and Crystallization: Heat the mixture to 65 °C until complete dissolution is achieved[3]. Filter the hot solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleants. Cool the solution slowly (0.1 °C/min) to 293 K to induce controlled nucleation[5].

  • Self-Validating Step (PXRD Bulk Validation): Harvest the resulting crystals. Critical Causality: Before proceeding to single-crystal analysis, perform Powder X-Ray Diffraction (PXRD) on a bulk sample. Single-Crystal X-Ray Diffraction (SCXRD) only analyzes a single crystal, which may represent a kinetic anomaly or an impurity. PXRD ensures the selected crystal is representative of the bulk thermodynamic phase, validating the integrity of the entire batch.

  • SCXRD Data Collection: Mount a suitable, validated crystal on a diffractometer (e.g., Xcalibur, Eos, or Gemini) maintained at 293(2) K[5]. Collect intensity data using Mo Kα radiation.

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., ShelXS) and refine the model using least-squares minimization (e.g., Olex2, ShelXL)[5].

Workflow A Imidazo[1,2-a]pyridine-3-carboxylic Acid (Free Acid) B Counterion Addition (e.g., HCl, NaOH) A->B Stoichiometric mixing C Controlled Cooling & Crystallization B->C Supersaturation D PXRD Bulk Validation C->D Harvest crystals E SCXRD Data Collection (293 K, Mo Kα) D->E Phase purity confirmed F Structure Solution (ShelXS / Olex2) E->F Electron density mapping

Workflow for salt screening and X-ray crystallographic analysis.

Mechanistic Insights: Target Binding & Pharmacokinetics

X-ray crystallography of the API alone is only half the story; co-crystallization with target proteins reveals the mechanistic basis of efficacy. For instance, crystallographic analysis of (PDB ID: 9VQ3) demonstrates critical hydrogen bonds, π-π interactions, and halogen bonds within the catalytic domain[3]. Similarly, DHODH complexes (PDB ID: 1D3H) reveal how the scaffold occupies specific active sites to exert antiviral effects[2].

By understanding the exact 3D conformation of the salt in solution and its subsequent binding mode in the target pocket, drug developers can rationally optimize the R4 position or the 6-position of the imidazo[1,2-a]pyridine ring to enhance both metabolic stability (e.g., in human liver microsomes) and target selectivity[3].

SBDD N1 Optimized Salt Form (Enhanced PK/PD) N3 Co-Crystallization Complex N1->N3 N2 Target Protein (e.g., DHODH, PDE10A) N2->N3 N4 X-Ray Data Analysis (PDB: 9VQ3, 1D3H) N3->N4 X-Ray Diffraction N5 Binding Interactions (H-bonds, Pi-Pi) N4->N5 3D Mapping N6 Lead Optimization (nM Efficacy) N5->N6 Rational Drug Design

Structure-based drug design pathway utilizing X-ray crystallographic data.

Performance Comparison: Selecting the Optimal Salt Form

When comparing alternative forms, the crystallographic data directly correlates with macroscopic physicochemical properties. Table 2 outlines how the structural differences translate to real-world pharmaceutical performance.

Table 2: Performance Comparison: Free Acid vs. Selected Salts

Physicochemical PropertyFree AcidHydrochloride SaltSodium Salt (Hydrate)
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.0 mg/mL> 10.0 mg/mL
Melting Point High (>220°C)Moderate (~180°C)High (>250°C)
Hygroscopicity LowModerateHigh (Subject to dehydration)
in vivo Bioavailability PoorExcellent (Optimized PK)Good (IV formulations)
Primary Application Synthetic IntermediateSolid Oral Dosage FormsParenteral Formulations

The hydrochloride salt often provides the best balance of enhanced solubility and low hygroscopicity, making it ideal for solid oral dosage forms. Conversely, sodium salts, while highly soluble, often crystallize as hydrates, increasing hygroscopicity and posing challenges for long-term shelf stability.

References

  • Palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acid with aryl chlorides promoted by H2O. doi.org. 5

  • Peptide Based Interleukin-1b Converting Enzyme (ICE) Inhibitors: Synthesis, Structure Activity Relationships and Crystallographic Study. pharm.or.jp. 7

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. 1

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. MDPI. 2

  • Resonance structures of the triacetate salt of imidazo[1,2-a]pyridine diamidine. ResearchGate. 6

  • Bicyclic Pyridines Containing Ring-Junction Nitrogen. ResearchGate. 4

  • Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitor. ACS.3

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. NIH. 8

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The core principle of this guide is to treat 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid with the caution afforded to its parent structures, imidazo[1,2-a]pyridines and pyridine derivatives, which are known to possess biological activity and may present hazards if not handled correctly.[4][5][6]

Part 1: Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid should be handled as a substance that may cause skin and eye irritation.[5][6]

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Toxicity: While specific toxicity data is unavailable, the pyridine moiety suggests potential for harm if ingested or absorbed. Pyridine itself can cause liver, kidney, and neurological damage.[4]

  • Environmental Hazard: Pyridine and its derivatives can be harmful to aquatic life.[4]

Due to these potential hazards, all waste containing this compound must be considered hazardous waste.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling the compound or its waste, all personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential absorption.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[5][7]
Body Protection A lab coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or if there is a risk of aerosolization.[8]To prevent inhalation of potentially harmful dust or vapors. Always work in a well-ventilated area or a chemical fume hood.[7][9]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid waste.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste containing 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid.

  • Solid Waste:

    • Collect unused or expired solid compound, contaminated filter paper, and weighing boats in a robust, sealable plastic or glass container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.[10]

  • Liquid Waste:

    • Collect solutions containing the compound in a separate, leak-proof, and chemically compatible container (e.g., glass or polyethylene).

    • If dissolved in a solvent, the entire solution is considered hazardous waste. Pyridine and its derivatives are often found in spent non-halogenated solvent mixtures designated as F005 hazardous waste by the EPA.[11]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, bench liners, and pipette tips, should be collected in a designated, sealed bag or container and treated as hazardous waste.

Step 2: Container Labeling

Accurate and detailed labeling is a regulatory requirement and crucial for the safety of waste handlers.

Your hazardous waste label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Irritant," "Handle with Caution")

  • Your name and laboratory contact information

Step 3: Storage of Waste

Proper storage of hazardous waste pending disposal is critical to prevent accidents and environmental release.

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[7]

  • The storage area should have secondary containment to capture any potential leaks or spills.

  • Do not store waste for an extended period. Adhere to your institution's and local regulations regarding waste accumulation times.

Step 4: Final Disposal

The recommended and most environmentally responsible method for the disposal of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid is through a licensed hazardous waste disposal company.

  • Professional Disposal Service: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup and disposal.

  • Incineration: The preferred method of destruction for this type of organic chemical waste is high-temperature incineration in a licensed facility.[12] This process ensures the complete breakdown of the compound into less harmful components.

  • Landfilling: Do not dispose of this compound in a landfill. Landfilling of untreated chemical waste is environmentally irresponsible and often illegal.

The following flowchart provides a visual guide to the decision-making process for the proper disposal of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid.

Caption: Decision workflow for the disposal of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid.

Part 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Part 2.

  • Containment:

    • For solid spills , carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills , absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS office in accordance with your institution's policies.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of 8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine. Retrieved from a source providing information on the environmental fate of pyridine.[13]

  • ChemicalBook. (2024, January 12). What are the effects of Pyridine on human health and the environment?[4]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet - Imidazo[1,2-a]pyridine-3-carboxylic acid.[5]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.[14]

  • Material Safety Data Sheet. (n.d.). Pyridine.

  • O'Loughlin, E. J., & Sims, G. K. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.[15]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.[11]

  • U.S. Environmental Protection Agency. (n.d.). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine.[12]

  • Standard Operating Procedure. (n.d.). Pyridine. Retrieved from a source outlining waste disposal procedures for pyridine.[7]

  • Sigma-Aldrich. (2025, June 11). Safety Data Sheet.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid.[16]

  • TCI Chemicals. (2023, March 5). Safety Data Sheet - Pyridine-2-carboxylic Acid.

  • U.S. Environmental Protection Agency. (n.d.). Regulations and Advisories for Pyridine. In Toxicological Profile for Pyridine.[17][18]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details.[19]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine.[8]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities.[20]

  • Fisher Scientific. (n.d.). Safety Data Sheet - Imidazo[1,2-a]pyridine-2-carboxaldehyde.[9]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid.[21]

  • PubChem. (n.d.). Imidazo(1,2-a)pyridine-6-carboxylic acid.[6]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database.[10]

  • Thermo Fisher Scientific. (2013). Chemical Compatibility Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.